Dhx9-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21F2N5O3S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
5-[5-(3,3-difluoroazetidin-1-yl)-2-pyridinyl]-N-[3-(methanesulfonamido)phenyl]-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C21H21F2N5O3S/c1-27-11-14(20(29)25-15-4-3-5-16(9-15)26-32(2,30)31)8-19(27)18-7-6-17(10-24-18)28-12-21(22,23)13-28/h3-11,26H,12-13H2,1-2H3,(H,25,29) |
InChI Key |
NFDWKTIXFFIEAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C2=NC=C(C=C2)N3CC(C3)(F)F)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Dhx9-IN-1?
An In-depth Guide to the Mechanism of Action of DHX9 Inhibitors For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme critical to various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its ability to unwind complex nucleic acid structures, such as R-loops and double-stranded RNA (dsRNA), prevents replication stress and aberrant immune responses. In many cancers, particularly those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), tumor cells exhibit a heightened dependency on DHX9 for survival. This dependency has made DHX9 a compelling target for precision oncology. This document details the mechanism of action of small-molecule inhibitors of DHX9, with a focus on the potent and selective tool compound ATX968, referred to herein as Dhx9-IN-1.
This compound functions as an allosteric inhibitor of the helicase's unwinding activity. By binding to a pocket distinct from the ATP-binding site, it prevents DHX9 from resolving RNA/DNA hybrids (R-loops) and dsRNA structures.[1] The accumulation of these nucleic acid species triggers two primary downstream anti-tumor effects: (1) catastrophic replication stress and DNA damage, leading to cell cycle arrest and apoptosis, and (2) activation of an innate immune response through viral mimicry, rendering tumors more immunogenic.[2][3]
Direct Enzymatic Inhibition
The primary mechanism of action of this compound is the direct, non-competitive inhibition of the DHX9 helicase function.[1][4] DHX9 utilizes the energy from ATP hydrolysis to unwind a variety of substrates, including dsRNA, DNA:RNA hybrids (R-loops), and G-quadruplexes.[5][6] this compound is a partial inhibitor of DHX9's ATPase activity but acts as a full inhibitor of its crucial unwinding function.[1] This indicates that while the inhibitor may not completely block ATP hydrolysis, it effectively uncouples this process from the mechanical unwinding of nucleic acid substrates.
The inhibition is highly potent and selective. Biophysical and biochemical assays confirm high-affinity binding and potent inhibition of the helicase's unwinding capability.[4]
Data Presentation: Biochemical and Cellular Potency
The following tables summarize the quantitative data for the DHX9 inhibitor ATX968 (this compound).
Table 1: Biochemical and Biophysical Activity of ATX968
| Assay Type | Parameter | Value | Reference |
|---|---|---|---|
| Helicase Unwinding Assay | IC₅₀ | 8 nM | [4] |
| Surface Plasmon Resonance (SPR) | K_D | 1.3 nM |[4] |
Table 2: Cellular Target Engagement and Anti-proliferative Activity of ATX968
| Assay Type | Cell Line Context | Parameter | Value | Reference |
|---|---|---|---|---|
| circBRIP1 Induction | MSI-H/dMMR CRC | EC₅₀ | 54 nM | [5] |
| circBRIP1 Induction | General | EC₅₀ | 101 nM | [4] |
| Anti-Proliferation | MSI-H/dMMR CRC (LS411N) | IC₅₀ | < 1 µM |[7] |
Cellular Mechanism of Action: Induction of Replication Stress
Upon entering a cell, this compound's inhibition of DHX9 leads to the rapid accumulation of unresolved R-loops.[2] R-loops are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and the associated displaced single-stranded DNA. DHX9 normally resolves these structures to ensure the smooth progression of replication forks and transcription machinery.[8]
Failure to resolve R-loops leads to transcription-replication collisions, causing replication fork stalling, collapse, and the formation of DNA double-strand breaks (DSBs).[3][4] This cascade of events is known as replication stress. The cellular response to this damage includes the activation of the DNA Damage Response (DDR) pathway, cell cycle arrest in the G2/M phase, and ultimately, the initiation of apoptosis in cancer cells that are highly dependent on DHX9.[2][7] This selective vulnerability is particularly pronounced in MSI-H/dMMR cancer cells.[3]
Caption: DHX9 inhibition leads to R-loop accumulation, replication stress, and apoptosis.
Cellular Mechanism of Action: Viral Mimicry and Immune Activation
A parallel and equally important mechanism of action is the induction of a tumor-intrinsic interferon response, a state known as "viral mimicry." DHX9 is responsible for unwinding endogenous dsRNA structures that arise from the transcription of repetitive elements, such as inverted Alu repeats.[9]
When this compound inhibits DHX9, these dsRNA molecules accumulate in the cytoplasm.[3] Cytosolic dsRNA sensors, such as RIG-I and MDA5, recognize these molecules as pathogen-associated molecular patterns (PAMPs). This recognition triggers downstream signaling cascades that converge on the activation of transcription factors like NF-κB and IRF3/7.[3][4] These factors then drive the expression of Type I interferons (IFN-α/β) and other inflammatory cytokines. This innate immune activation within the tumor microenvironment can enhance immune cell infiltration and improve the efficacy of immunotherapies.[3]
Caption: DHX9 inhibition causes dsRNA accumulation, triggering an antiviral-like response.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
DHX9 Helicase Unwinding Assay
This assay measures the ability of DHX9 to unwind a dsRNA substrate, and the inhibitory effect of a compound on this activity.
-
Principle: A fluorophore (e.g., Cy5) on one strand of a dsRNA substrate is quenched by a quencher on the complementary strand. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO and spot 100 nL into the assay plate wells.
-
Add DHX9 enzyme (final concentration ~2.5 nM) to the wells containing the compound and pre-incubate for 15 minutes at room temperature.[6]
-
Initiate the reaction by adding the dsRNA substrate (final concentration ~12.5 nM) and ATP (final concentration ~5 µM).[6]
-
Immediately place the plate in a plate reader and measure the fluorescence signal kinetically at 60-second intervals for 30-60 minutes.
-
Calculate the initial velocity (slope) of the reaction.
-
Plot the velocities against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
DHX9 ATPase Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Principle: The amount of ADP produced from ATP hydrolysis by DHX9 is quantified using a commercially available detection kit (e.g., ADP-Glo™).
-
Materials:
-
Purified recombinant human DHX9 protein.
-
dsRNA or yeast RNA substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.25 mM MgCl₂, 0.01% Triton X-100.[11]
-
ATP solution.
-
ADP-Glo™ Assay Kit (Promega) or similar.
-
384-well white plates.
-
-
Protocol:
-
Add test inhibitor and DHX9 enzyme (final concentration ~0.6-4 nM) to the wells of a 384-well plate.[10][11]
-
Add the RNA substrate (e.g., 0.1 mg/mL Yeast RNA) and ATP (e.g., 50 µM) to initiate the enzyme reaction.[11]
-
Incubate for 45-60 minutes at 30°C or room temperature.[10][11]
-
Stop the reaction and measure the ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
After a 45-minute incubation, add the Kinase Detection Reagent.
-
Incubate for another 45 minutes and measure the luminescence signal on a plate reader.
-
Calculate EC₅₀ values by plotting luminescence against inhibitor concentration.
-
Cellular Target Engagement (circBRIP1 Assay)
This assay quantifies the level of a specific circular RNA, circBRIP1, which serves as a proximal pharmacodynamic biomarker for DHX9 inhibition in cells.[12]
-
Principle: Inhibition of DHX9 prevents the resolution of inverted Alu repeats in the BRIP1 pre-mRNA, leading to a back-splicing event that robustly increases the formation of circBRIP1.[12][13] This change is measured via quantitative reverse transcription PCR (qRT-PCR).
-
Materials:
-
Cancer cell lines (e.g., HCT116, LS411N).
-
This compound compound.
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR primers/probes specific for the circBRIP1 back-splice junction and a housekeeping gene.
-
qPCR master mix.
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound for 6-24 hours.[14]
-
Harvest cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers/probes for circBRIP1 and a reference gene.
-
Run the qPCR and determine the threshold cycle (Ct) values.
-
Calculate the relative expression of circBRIP1 (normalized to the reference gene) using the ΔΔCt method.
-
Plot the fold-change in circBRIP1 levels against inhibitor concentration to determine the EC₅₀ value.
-
Caption: Workflow for characterizing DHX9 inhibitors from biochemical to in vivo studies.
Conclusion
The mechanism of action of this compound is a multi-faceted process initiated by the allosteric inhibition of DHX9's helicase activity. This primary action sets off a cascade of cellular events, most notably the accumulation of R-loops and dsRNA. These unresolved nucleic acid structures induce synthetic lethality in vulnerable cancer cells through replication stress and DNA damage, while simultaneously stimulating an innate immune response that can prime the tumor microenvironment for immune-mediated clearance. The potent and selective nature of inhibitors like ATX968 validates DHX9 as a promising therapeutic target for MSI-H/dMMR cancers and potentially other malignancies with dependencies on R-loop resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accenttx.com [accenttx.com]
- 7. accenttx.com [accenttx.com]
- 8. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. accenttx.com [accenttx.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. accenttx.com [accenttx.com]
- 14. researchgate.net [researchgate.net]
The Biochemical and Cellular Impact of DHX9 Inhibition: A Technical Overview of Dhx9-IN-1/ATX968
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme critical to numerous cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its ability to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops, makes it a central player in gene regulation and RNA metabolism.[1][2] Elevated expression of DHX9 is observed in various cancers, correlating with poor prognosis and making it an attractive therapeutic target.[3] This document provides a detailed technical guide on the biochemical and cellular effects of a potent and selective small-molecule inhibitor of DHX9, referred to herein as Dhx9-IN-1 and more broadly characterized in scientific literature as ATX968.[3] This inhibitor serves as a valuable tool for investigating DHX9 function and as a promising lead for the development of precision cancer therapeutics, particularly for tumors with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).[3][4]
Mechanism of Action
This compound/ATX968 functions as an allosteric inhibitor of DHX9.[5][6] It binds to a pocket distinct from the ATP-binding site, leading to the full inhibition of DHX9's helicase/unwinding activity, while only partially inhibiting its ATPase activity.[5][6] The primary consequence of this inhibition is the cell's inability to resolve secondary nucleic acid structures that form during transcription and replication. This leads to two major downstream cellular events: the accumulation of double-stranded RNA (dsRNA) and R-loops (DNA/RNA hybrids).[4][7]
These accumulated nucleic acid structures trigger two distinct but interconnected signaling pathways:
-
Tumor-Intrinsic Interferon Response: The buildup of cytoplasmic dsRNA is recognized by cellular sensors like MDA5, activating a "viral mimicry" response.[7][8] This leads to the activation of innate immune signaling pathways, culminating in the production of type I interferons and other inflammatory cytokines.[7][9]
-
Replication Stress and DNA Damage: The persistence of R-loops creates obstacles for the DNA replication machinery, leading to replication fork stalling, collapse, and ultimately, DNA double-strand breaks (DSBs).[4][7][10] This induction of replication stress activates the DNA Damage Response (DDR) pathway, resulting in cell cycle arrest and, in cancer cells, apoptosis.[3][4]
Quantitative Data on this compound/ATX968
The following tables summarize the key quantitative metrics reported for the DHX9 inhibitor ATX968.
Table 1: Biochemical Activity of ATX968
| Parameter | Value | Species | Assay Type | Reference |
| Unwinding IC50 | 8 nM | Human | Biochemical Helicase Assay | [11] |
| SPR Kd | 1.3 nM | Human | Surface Plasmon Resonance | [11] |
Table 2: Cellular Activity of ATX968
| Parameter | Value (nM) | Cell Line Context | Assay Type | Reference |
| circBRIP1 EC50 | 101 | Colorectal Cancer | circRNA Induction | [11] |
| circAKR1A1 EC50 | 95 | Colorectal Cancer | circRNA Induction | [11] |
| circDKC1 EC50 | 236 | Colorectal Cancer | circRNA Induction | [11] |
| Antiproliferative IC50 | <1000 | MSI-H/dMMR Colorectal Cancer | Cell Viability | [12] |
Signaling Pathways and Cellular Processes Affected by DHX9 Inhibition
The following diagrams illustrate the key pathways modulated by this compound/ATX968.
Caption: Mechanism of Action for this compound/ATX968.
Caption: Key Experimental Workflow for DHX9 Inhibitor Characterization.
Detailed Experimental Protocols
The following protocols are representative methodologies for assessing the biochemical and cellular effects of this compound/ATX968, based on published literature.[3][13]
DHX9 Helicase Unwinding Assay
-
Principle: This assay measures the ability of DHX9 to unwind a fluorescently labeled RNA:DNA hybrid substrate. Inhibition of unwinding by ATX968 results in a decreased fluorescent signal.
-
Materials:
-
Purified human DHX9 protein
-
Fluorescently labeled RNA oligonucleotide (e.g., with FAM at the 5' end)
-
Quencher-labeled DNA oligonucleotide complementary to the RNA
-
Assay Buffer: 25 mM MOPS (pH 7.0), 50 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1 mg/mL BSA
-
ATP solution (10 mM)
-
ATX968 compound dilutions
-
384-well, low-volume, black plates
-
-
Procedure:
-
Prepare the RNA:DNA hybrid substrate by annealing the FAM-labeled RNA and quencher-labeled DNA at a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 minutes and cool slowly to room temperature.
-
Prepare serial dilutions of ATX968 in DMSO, then dilute into Assay Buffer. The final DMSO concentration should be ≤1%.
-
Add 5 µL of ATX968 dilutions or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 5 µL of DHX9 protein diluted in Assay Buffer to each well to a final concentration of 2 nM.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of a substrate/ATP mix (final concentrations: 25 nM RNA:DNA hybrid, 1 mM ATP) to all wells.
-
Immediately measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 30-60 minutes using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (CellTiter-Glo®)
-
Principle: This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
-
Materials:
-
MSI-H/dMMR cancer cell lines (e.g., HCT116, LS411N)
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ATX968 compound dilutions
-
96-well, clear-bottom, white plates
-
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 1,000-2,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Prepare 1:3 serial dilutions of ATX968 in culture medium, starting from a top concentration of 10 µM.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plates for 10 days at 37°C and 5% CO₂.
-
On day 5, perform a medium exchange, adding fresh medium containing the respective concentrations of ATX968.
-
At the end of the 10-day incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated cells and plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
EdU Incorporation Assay for DNA Synthesis
-
Principle: This assay measures active DNA synthesis by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.
-
Materials:
-
MSI-H/dMMR cancer cell lines (e.g., HCT116)
-
ATX968
-
Click-iT™ EdU Cell Proliferation Kit for Imaging (e.g., with Alexa Fluor™ 488)
-
96-well imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Seed cells onto 96-well imaging plates and allow them to adhere overnight.
-
Treat cells with 1 µM ATX968 or vehicle control (DMSO) for 4 days.
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate the cells for 2 hours at 37°C to allow for EdU incorporation.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with a saponin-based buffer provided in the kit.
-
Prepare the Click-iT® reaction cocktail containing the Alexa Fluor™ picolyl azide according to the manufacturer's protocol.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Image the plates using a high-content imaging system.
-
Quantify the percentage of EdU-positive cells (cells with active DNA synthesis) relative to the total number of DAPI-stained cells.
-
Conclusion
This compound/ATX968 is a potent and selective inhibitor of DHX9 that has demonstrated significant anti-proliferative activity in preclinical cancer models, particularly those with MSI-H/dMMR status. Its mechanism of action, involving the induction of replication stress and a tumor-intrinsic interferon response, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to study DHX9 biology and explore the therapeutic potential of its inhibition.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 12. accenttx.com [accenttx.com]
- 13. aacrjournals.org [aacrjournals.org]
Dhx9-IN-1: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] Its multifaceted role in cellular function has made it an attractive therapeutic target, particularly in oncology and virology.[2][4] This technical guide provides an in-depth overview of the target engagement and binding affinity of DHX9 inhibitors, with a focus on the well-characterized inhibitor ATX968, which serves as a proxy for Dhx9-IN-1 in the available literature. We will delve into the quantitative data, experimental protocols for key assays, and the signaling pathways modulated by DHX9.
Quantitative Data Summary
The following tables summarize the key quantitative data for the DHX9 inhibitor ATX968, demonstrating its biochemical activity and cellular target engagement.
Table 1: Biochemical Activity of ATX968 Against DHX9
| Assay Type | Parameter | Value | Reference |
| ATPase Activity | EC50 | 2.9 µM (partial inhibition) | [5] |
| Unwinding Activity | IC50 | Full inhibition (specific value not provided) | [5] |
Table 2: Cellular Target Engagement of ATX968
| Assay | Cell Line | Parameter | Value | Reference |
| circBRIP1 Induction | Not specified | EC50 | 101 nM | [6] |
| circAKR1A1 Induction | Not specified | EC50 | 95 nM | [6] |
| circDKC1 Induction | Not specified | EC50 | 236 nM | [6] |
| Anti-Proliferative Activity | CRC-MSI Cells (n=13) | Average IC50 | ~1 µM | [7] |
| Anti-Proliferative Activity | CRC-MSS Cells (n=23) | Average IC50 | >10 µM | [7] |
Core Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
DHX9 ATPase Biochemical Assay
This assay measures the ATP hydrolysis activity of DHX9, which is essential for its helicase function.
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by DHX9 in the presence of a double-stranded RNA (dsRNA) substrate.
Protocol:
-
Reaction Setup: The assay is typically performed in a 384-well plate format.[8] The final reaction volume is 10-20 µL.[6][8]
-
Assay Buffer: A typical buffer consists of 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, and 20 mM MgCl2.[8] RNase inhibitor (e.g., RNAseOUT) is included to prevent RNA degradation.[6][8]
-
Compound Preparation: Serial dilutions of the test compound (e.g., this compound) are prepared in DMSO and pre-stamped into the assay plates.[6]
-
Enzyme and Substrate Addition: Recombinant DHX9 protein is added to the wells containing the compound and pre-incubated for a defined period (e.g., 15 minutes).[8]
-
Reaction Initiation: The reaction is initiated by the addition of a dsRNA substrate and ATP.[8] A common substrate is a dsRNA with a 3' overhang.[8]
-
Detection: The amount of ADP produced is measured using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is proportional to the amount of ADP generated and is read using a plate reader.
-
Data Analysis: The data is normalized to controls (no inhibitor and no enzyme) and the EC50 values are calculated using a suitable dose-response curve fitting model.
DHX9 Helicase (Unwinding) Assay
This assay directly measures the ability of DHX9 to unwind a dsRNA or DNA/RNA hybrid substrate.
Principle: A fluorescently labeled substrate is used, where the fluorescence is quenched when the strands are annealed. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
Protocol:
-
Substrate Design: A common substrate consists of a fluorescently labeled oligonucleotide annealed to a quencher-labeled complementary strand, with a 3' overhang for DHX9 to bind.
-
Reaction Setup: The assay is performed in a 384-well plate format in a similar buffer to the ATPase assay.[6]
-
Compound Incubation: DHX9 enzyme is pre-incubated with the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorescently labeled substrate.
-
Signal Detection: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of unwinding is calculated from the linear phase of the reaction. The IC50 values are determined by plotting the unwinding rates against the inhibitor concentrations.
Cellular Target Engagement - circBRIP1 Induction Assay
This assay provides a cellular measure of DHX9 inhibition by quantifying the levels of a specific circular RNA, circBRIP1. DHX9 is known to resolve RNA structures, and its inhibition leads to the accumulation of certain circRNAs.[6]
Principle: The inhibition of DHX9's helicase activity leads to an accumulation of Alu-mediated circular RNAs, such as circBRIP1. The levels of circBRIP1 can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT116) are cultured and treated with varying concentrations of the DHX9 inhibitor for a specified period (e.g., 24-72 hours).
-
RNA Extraction: Total RNA is extracted from the treated cells using a standard RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers for circBRIP1.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the back-splice junction of circBRIP1. A housekeeping gene is used for normalization.
-
Data Analysis: The relative expression of circBRIP1 is calculated using the ΔΔCt method. The EC50 value is determined by plotting the fold induction of circBRIP1 against the inhibitor concentration.
Signaling Pathways and Mechanism of Action
DHX9 is involved in multiple signaling pathways critical for cell survival and proliferation. Its inhibition can therefore have profound effects on cancer cells.
DHX9 and NF-κB Signaling
DHX9 has been shown to be a binding partner of the NF-κB p65 subunit and acts as a coactivator for NF-κB-mediated transcription.[1] This suggests that inhibiting DHX9 could suppress the pro-survival and inflammatory signals driven by the NF-κB pathway.
Caption: DHX9 as a co-activator in the NF-κB signaling pathway.
Mechanism of Action of this compound (ATX968)
Structural studies have revealed that ATX968 is an allosteric inhibitor of DHX9.[5][9] It binds to a pocket distinct from the ATP binding site, at the interface of the RecA1 and MTAD domains.[9] This binding induces a conformational change that, while only partially inhibiting ATP hydrolysis, completely abrogates the helicase (unwinding) activity of the enzyme.[5] This allosteric mechanism provides a high degree of selectivity for DHX9.
Caption: Mechanism of action of the allosteric DHX9 inhibitor.
Experimental Workflow for DHX9 Inhibitor Characterization
The characterization of a novel DHX9 inhibitor typically follows a hierarchical workflow, starting from biochemical assays and progressing to cellular and in vivo models.
Caption: Hierarchical workflow for DHX9 inhibitor characterization.
Conclusion
The development of potent and selective inhibitors of DHX9, such as the allosteric inhibitor ATX968, provides valuable tools to probe the biology of this multifaceted enzyme and offers promising therapeutic avenues. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for essential assays, and visualized the relevant signaling pathways and mechanisms of action. This information is intended to serve as a valuable resource for researchers in the field of drug discovery and development targeting DHX9.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. oncotarget.com [oncotarget.com]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. accenttx.com [accenttx.com]
- 8. accenttx.com [accenttx.com]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of Dhx9-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Dhx9-IN-1, a potent and selective inhibitor of the ATP-dependent RNA helicase A (DHX9). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and potentially replicate key experiments for the evaluation of this compound.
Quantitative Data Summary
The in vitro activity of this compound has been evaluated through a series of biochemical and cellular assays. The key quantitative data are summarized in the table below for clear comparison.
| Assay Type | Parameter Measured | Value | Compound ID | Source |
| Biochemical Assay | ||||
| DHX9 Enzymatic Activity | Inflection Point (IP) | 0.028 µM | Example 160 | [1] |
| (ADP-Glo) | Maximum Inhibition | 89.6% | Example 160 | [1] |
| Cellular Assays | ||||
| Cellular Target Engagement | EC50 (circBRIP1 mRNA levels in HCT 116 cells) | 1.41 µM | Example 160 | [1] |
| Antiproliferative Activity | IC50 (LS411N human cecum cancer cells) | 0.0036 µM | A related example | [2] |
| IC50 (H747 human cecum cancer cells) | ≤ 10 µM | A related example | [2] |
Note: this compound is referred to as "Example 160" in the source patent literature.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing DHX9 inhibitors.
DHX9 Enzymatic Activity Assay (ADP-Glo™)
This biochemical assay quantifies the ATPase activity of DHX9, which is essential for its helicase function. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the enzymatic reaction.
Methodology:
-
Reaction Setup: The reaction is typically performed in a 384-well plate format. Each well contains recombinant human DHX9 enzyme in a buffered solution.
-
Compound Addition: this compound, dissolved in DMSO, is serially diluted and added to the reaction wells. Control wells contain DMSO only.
-
Initiation: The reaction is initiated by the addition of ATP and a suitable RNA substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for ATP hydrolysis by DHX9.
-
ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.
-
Kinase Detection: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The inflection point (IP) and maximum inhibition are calculated from the dose-response curve.[1]
Cellular Target Engagement Assay (circBRIP1 qPCR)
This assay measures the ability of this compound to engage with its target, DHX9, within a cellular context. Inhibition of DHX9 leads to an increase in the levels of specific circular RNAs, such as circBRIP1, which can be quantified by quantitative PCR (qPCR).
Methodology:
-
Cell Culture: Human colon cancer cells (HCT 116) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.
-
qPCR: The levels of circBRIP1 and a housekeeping gene (for normalization) are quantified using TaqMan multiplex qPCR assays.
-
Data Analysis: The relative expression of circBRIP1 is calculated, and the EC50 value is determined from the dose-response curve.[1]
Antiproliferative Activity Assay (CellTiter-Glo®)
This cellular assay assesses the effect of this compound on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP.
Methodology:
-
Cell Seeding: Human cecum cancer cells (LS411N and H747) are seeded into 96-well plates.
-
Compound Addition: The cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
ATP Measurement: CellTiter-Glo® Reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence is measured, and the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context and methodology of this compound characterization, the following diagrams are provided.
References
The Impact of Small Molecule Inhibitor Dhx9-IN-1 on DHX9 Helicase Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to DHX9 Helicase
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme crucial to numerous cellular processes.[1][2] As a member of the DExD/H-box family of helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, including double-stranded RNA (dsRNA), DNA-RNA hybrids, and complex secondary structures like G-quadruplexes and R-loops.[1][3][4] This activity is integral to the regulation of DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][3] Given its central role in these fundamental processes, dysregulation of DHX9 activity has been implicated in the pathogenesis of various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[1][5]
Small Molecule Inhibitors of DHX9
The development of small molecule inhibitors targeting DHX9 provides powerful tools to probe its biological functions and offers potential therapeutic avenues. This guide focuses on Dhx9-IN-1 and provides comparative data on a well-characterized inhibitor, ATX968, to offer a comprehensive understanding of DHX9 inhibition.
This compound
This compound is a small molecule identified as an inhibitor of the ATP-dependent RNA helicase A (DHX9).[6] Currently, publicly available quantitative data on its direct enzymatic inhibition of DHX9 is limited.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Cellular Assay | EC50 | 6.94 μM | [6] |
Note: The specific cellular assay conditions for the EC50 value of this compound are not detailed in the available literature.
ATX968: A Well-Characterized Allosteric Inhibitor
ATX968 is a potent and selective, orally available inhibitor of DHX9.[3] Extensive research has characterized its mechanism of action and its effects on DHX9's enzymatic activities and in cellular and preclinical models.[3][7] ATX968 binds to an allosteric site near the RNA channel exit, distinct from the ATP-binding pocket.[7] This binding locks the helicase in an inactive conformation.[7]
| Compound | Assay Type | Parameter | Value | Reference |
| ATX968 | Helicase Unwinding Assay | IC50 | 0.225 μM | [7] |
| ATX968 | ATPase Assay | EC50 | 0.156 μM | [7] |
| ATX968 | Cellular Assay (circBRIP1) | EC50 | 0.054 μM | |
| Compound 1 (ATX968 precursor) | Helicase Unwinding Assay | IC50 | 21.4 μM | [7] |
| Compound 1 (ATX968 precursor) | ATPase Assay | EC50 | 2.9 μM (partial inhibition) | [7] |
Experimental Protocols
Detailed and robust assays are critical for the identification and characterization of DHX9 inhibitors. Below are representative protocols for key biochemical assays used to measure DHX9 helicase and ATPase activity.
DHX9 Helicase Activity Assay (Fluorogenic)
This assay measures the unwinding of a dsRNA substrate by monitoring a fluorescence signal. The substrate consists of a fluorophore-labeled RNA strand and a quencher-labeled complementary strand. Unwinding separates the strands, leading to an increase in fluorescence.
Materials:
-
Purified recombinant DHX9 protein
-
Fluorogenic dsRNA substrate (e.g., TAMRA-labeled RNA annealed to a BHQ-labeled RNA)
-
Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA
-
ATP solution
-
RNase inhibitor (e.g., RNAseOUT™)
-
384-well, non-binding black plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
Add 100 nL of the inhibitor dilutions to the wells of the 384-well plate.
-
Prepare a master mix containing assay buffer, RNase inhibitor, and the dsRNA substrate (final concentration, e.g., 12.5 nM).
-
Add the master mix to the wells containing the inhibitor.
-
Prepare a solution of DHX9 protein in assay buffer (final concentration, e.g., 2.5 nM) and add it to the wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 5 µM.
-
Immediately begin kinetic reading on a plate reader (e.g., excitation at 555 nm and emission at 585 nm for TAMRA) at 60-second intervals for 30 minutes.
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a four-parameter logistic equation.
DHX9 ATPase Activity Assay (Luminescence-based)
This assay quantifies the ATP hydrolysis activity of DHX9 by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay system is commonly used for this purpose, which measures ADP through a luciferase-based reaction.
Materials:
-
Purified recombinant DHX9 protein
-
dsRNA or ssDNA substrate to stimulate ATPase activity
-
Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, white plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 100 nL of the inhibitor dilutions to the wells of the 384-well plate.
-
Prepare a solution of DHX9 protein in assay buffer (final concentration, e.g., 0.625 nM) and add it to the wells.
-
Add the stimulating nucleic acid substrate (e.g., 15 nM dsRNA).
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 5 µM.
-
Incubate the reaction for 45-60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Incubate for another 30-60 minutes and measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the inhibitor concentrations.
DHX9 Signaling Pathways and Inhibition
DHX9 is a central node in several critical cellular signaling pathways. Inhibition of its helicase activity can have profound effects on these pathways, leading to anti-tumor responses.
DHX9 in the DNA Damage Response
DHX9 plays a crucial role in maintaining genomic stability, in part through its interaction with BRCA1.[3] In response to DNA double-strand breaks (DSBs), DHX9 is recruited to the damage site where it facilitates the recruitment of BRCA1 to promote homologous recombination repair. Inhibition of DHX9 can disrupt this process, leading to an accumulation of DNA damage.
Caption: DHX9's role in the DNA damage response via BRCA1 recruitment.
DHX9 in Innate Immunity Signaling
DHX9 can act as a sensor for viral nucleic acids, triggering innate immune responses through the NF-κB signaling pathway.[4] In some contexts, nuclear DHX9 acts as a transcriptional coactivator for NF-κB, promoting the expression of pro-inflammatory cytokines.[4]
Caption: DHX9 as a coactivator in the NF-κB signaling pathway.
Logical Workflow for DHX9 Inhibitor Screening
A typical workflow for identifying and characterizing DHX9 inhibitors involves a series of biochemical and cellular assays.
Caption: A logical workflow for the discovery of DHX9 inhibitors.
Conclusion
DHX9 is a compelling therapeutic target due to its multifaceted roles in cellular homeostasis and disease. Small molecule inhibitors like this compound and ATX968 are invaluable for dissecting the complex biology of DHX9 and for developing novel therapeutic strategies. While detailed biochemical data for this compound is currently limited, the extensive characterization of inhibitors like ATX968 provides a clear roadmap for future studies. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers in this exciting field. Further investigation into the specific mechanism of action and quantitative inhibitory profile of this compound will be crucial for its development as a research tool or therapeutic agent.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. accenttx.com [accenttx.com]
- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of DHX9 in Cancer Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme with pivotal roles in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] Its dysregulation is increasingly implicated in the hallmarks of cancer, positioning it as a protein of significant interest in oncology research and therapeutic development. This guide provides a comprehensive overview of the current understanding of DHX9's function in cancer biology, its clinical significance, and its potential as a therapeutic target. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of DHX9's complex and often contradictory roles in malignancy.
The Multifaceted Functions of DHX9 in the Cell
DHX9 is a member of the DExD/H-box family of helicases, which are characterized by their ability to unwind nucleic acid duplexes in an ATP-dependent manner.[2] It is involved in a wide array of fundamental cellular processes:
-
DNA Replication and Repair: DHX9 localizes to origins of replication and is essential for efficient DNA synthesis.[1][3] Its suppression can lead to replication stress and the activation of DNA damage response pathways.[1][3] DHX9 interacts with key DNA repair proteins such as BRCA1, playing a role in homologous recombination-mediated repair of DNA double-strand breaks.[1][4][5]
-
Transcription and RNA Processing: DHX9 acts as a transcriptional regulator, influencing the expression of both oncogenes and tumor suppressor genes.[1] It can function as a scaffold, bridging transcription factors and co-activators to RNA Polymerase II.[1][6]
-
Translation and microRNA Biogenesis: DHX9 is involved in the regulation of protein synthesis and the processing of microRNAs, which are critical regulators of gene expression.[2]
-
Genomic Stability: By resolving R-loops (three-stranded nucleic acid structures), DHX9 plays a crucial role in maintaining genomic integrity.[1]
The diverse functions of DHX9 underscore its importance in cellular homeostasis. Consequently, its dysregulation can have profound effects, contributing to the development and progression of cancer.[1][3]
The Dichotomous Role of DHX9 in Cancer
The role of DHX9 in cancer is complex and context-dependent, with studies reporting both oncogenic and tumor-suppressive functions.[1][3]
2.1. DHX9 as an Oncogene:
In many cancer types, DHX9 is overexpressed and its elevated levels are often associated with poor prognosis.[7] Its oncogenic activities are attributed to its involvement in:
-
Promoting Cell Proliferation: DHX9 can enhance the transcription of pro-proliferative genes like Cyclin D1, a key regulator of the cell cycle.[1][8]
-
Enhancing Tumor Growth and Metastasis: Studies have shown that DHX9 promotes the proliferation, migration, and invasion of cancer cells.[6][9]
-
Activating Pro-survival Signaling: DHX9 can activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival, by promoting the nuclear translocation and transcriptional activity of p65.[6][9]
2.2. DHX9 as a Tumor Suppressor:
Conversely, DHX9 also exhibits tumor-suppressive properties through:
-
Activation of the p53 Pathway: Suppression of DHX9 can induce a p53-dependent apoptotic or senescence response in cancer cells.[1][3][10]
-
Transcriptional Co-activation of Tumor Suppressors: DHX9 can bind to the promoter of the tumor suppressor gene p16INK4a and function as a transcriptional co-activator.[1][8]
-
Interaction with BRCA1: Its collaboration with the tumor suppressor BRCA1 in DNA repair is crucial for maintaining genomic stability.[1][4][5]
This dual functionality highlights the intricate regulatory networks that govern DHX9's activity and its ultimate impact on tumorigenesis.
Quantitative Data Summary
The following tables summarize the expression levels of DHX9 in various cancers and its correlation with clinical outcomes, based on data from The Cancer Genome Atlas (TCGA) and other studies.
| Table 1: DHX9 mRNA Expression in Cancer vs. Normal Tissues (TCGA Data) |
| Cancer Type |
| Bladder Urothelial Carcinoma (BLCA) |
| Breast Invasive Carcinoma (BRCA) |
| Cholangiocarcinoma (CHOL) |
| Colon Adenocarcinoma (COAD) |
| Esophageal Carcinoma (ESCA) |
| Head and Neck Squamous Cell Carcinoma (HNSC) |
| Liver Hepatocellular Carcinoma (LIHC) |
| Lung Adenocarcinoma (LUAD) |
| Lung Squamous Cell Carcinoma (LUSC) |
| Rectum Adenocarcinoma (READ) |
| Stomach Adenocarcinoma (STAD) |
| Cervical Squamous Cell Carcinoma (CESC) |
| Glioblastoma Multiforme (GBM) |
| Prostate Adenocarcinoma (PRAD) |
| Uterine Corpus Endometrial Carcinoma (UCEC) |
| Kidney Chromophobe (KICH) |
| Kidney Renal Clear Cell Carcinoma (KIRC) |
| Kidney Renal Papillary Cell Carcinoma (KIRP) |
| Thyroid Carcinoma (THCA) |
| Table 2: Prognostic Value of DHX9 Expression in Various Cancers |
| Cancer Type |
| Liver Hepatocellular Carcinoma (LIHC) |
| Lung Adenocarcinoma (LUAD) |
| Breast Invasive Carcinoma (BRCA) |
| Prostate Adenocarcinoma (PRAD) |
| Adrenocortical Carcinoma (ACC) |
| Kidney Renal Clear Cell Carcinoma (KIRC) |
Key Signaling Pathways Involving DHX9
DHX9 is a critical node in several signaling pathways that are frequently dysregulated in cancer.
4.1. DHX9 and the NF-κB Signaling Pathway
DHX9 plays a pro-tumorigenic role by activating the NF-κB pathway. It physically interacts with the p65 subunit of NF-κB and enhances its transcriptional activity. This leads to the increased expression of NF-κB target genes that promote cell survival and proliferation.[6][9]
Caption: DHX9 enhances NF-κB signaling by interacting with p65 and RNA Pol II.
4.2. DHX9 and the p53 Signaling Pathway
The interaction between DHX9 and the p53 pathway is complex. DHX9 knockdown can induce a p53-dependent senescence or apoptosis. This suggests that in some contexts, DHX9 may act to suppress p53 activity, and its inhibition can unleash the tumor-suppressive functions of p53.[1][3][10]
Caption: Inhibition of DHX9 can lead to p53 activation and tumor suppression.
4.3. DHX9 and EGFR Signaling
DHX9 can mediate the transcriptional activation of genes downstream of the Epidermal Growth Factor Receptor (EGFR). Following EGF stimulation, EGFR can translocate to the nucleus where it acts as a transcriptional co-activator. DHX9 facilitates the binding of nuclear EGFR to the promoters of its target genes, such as Cyclin D1, thereby promoting cell proliferation.[1][8]
Caption: DHX9 facilitates EGFR-mediated transcription of Cyclin D1.
4.4. DHX9 and the BRCA1-mediated DNA Damage Response
DHX9 plays a crucial role in the DNA damage response by interacting with BRCA1. Upon DNA damage, DHX9 is recruited to the damage sites and facilitates the recruitment of BRCA1. This complex is essential for the initiation of homologous recombination repair of DNA double-strand breaks, thereby maintaining genomic stability.[1][4][5]
Caption: DHX9 and BRCA1 cooperate in the repair of DNA double-strand breaks.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the function of DHX9.
5.1. siRNA-mediated Knockdown of DHX9 and Western Blot Analysis
This protocol describes the silencing of DHX9 expression using small interfering RNA (siRNA) and the subsequent verification of knockdown efficiency by Western blotting.
-
Cell Culture and Transfection:
-
Plate cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare the siRNA transfection mix according to the manufacturer's instructions (e.g., using Lipofectamine RNAiMAX). Briefly, dilute the DHX9-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 48-72 hours post-transfection.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DHX9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
5.2. Immunohistochemistry (IHC) for DHX9 in Paraffin-Embedded Tissues
This protocol outlines the procedure for detecting DHX9 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against DHX9 overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash slides with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash slides with PBS.
-
Develop the signal using a DAB chromogen solution until the desired staining intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope to assess DHX9 expression and localization.
-
5.3. Co-Immunoprecipitation (Co-IP) to Identify DHX9-Interacting Proteins
This protocol is used to isolate DHX9 and its interacting proteins from cell lysates.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against DHX9 or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
-
5.4. Chromatin Immunoprecipitation (ChIP) to Identify DHX9 Target Genes
ChIP is used to identify the genomic regions that DHX9 binds to.
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against DHX9 or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific promoter regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
-
5.5. Helicase Activity Assay
This assay measures the ability of DHX9 to unwind a nucleic acid duplex.
-
Substrate Preparation:
-
Use a fluorescently labeled nucleic acid substrate. This is typically a short duplex with a fluorophore on one strand and a quencher on the other. When the duplex is unwound, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
-
Reaction Setup:
-
In a microplate, combine purified recombinant DHX9 protein with the helicase reaction buffer and the fluorescent substrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction to determine the helicase activity. This assay can be adapted to screen for inhibitors of DHX9 helicase activity.
-
Conclusion and Future Directions
DHX9 is a critical player in cancer biology, exhibiting a complex and context-dependent role that can either promote or suppress tumorigenesis. Its overexpression in numerous cancers and its association with poor prognosis highlight its potential as a valuable biomarker and a promising therapeutic target. The detailed understanding of its involvement in key signaling pathways and its fundamental cellular functions provides a solid foundation for the development of novel anti-cancer strategies.
Future research should focus on:
-
Elucidating the context-dependent regulation of DHX9: Understanding the molecular switches that determine its oncogenic versus tumor-suppressive functions is crucial for targeted therapies.
-
Developing specific and potent DHX9 inhibitors: The design of small molecules that can modulate DHX9's helicase activity or its protein-protein interactions holds significant therapeutic promise.
-
Identifying predictive biomarkers for DHX9-targeted therapies: Determining which patient populations are most likely to benefit from DHX9 inhibition will be essential for clinical success.
By continuing to unravel the complexities of DHX9 biology, the scientific community can pave the way for innovative and effective cancer treatments.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Dhx9-IN-1 in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Dhx9-IN-1, a potent and selective inhibitor of the ATP-dependent RNA helicase DHX9. DHX9 is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its elevated expression in several cancer types has made it an attractive target for therapeutic intervention.[1][3] This document summarizes the quantitative effects of this compound on cancer cell lines, details the experimental protocols used in these studies, and visualizes the key signaling pathways implicated in its mechanism of action. This compound is also known by the synonyms ATX968 and DHX9-IN-2.[4][5]
Quantitative Data Summary
The anti-proliferative activity of this compound (ATX968) has been evaluated across a panel of cancer cell lines, with a notable selectivity for those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) status.[1][3] The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from these studies are summarized below.
| Cell Line | Cancer Type | MSI Status | Proliferation IC50 (µM) | circBRIP1 EC50 (µM) | Reference |
| LS411N | Colorectal | MSI-H | < 1 | - | [1] |
| HCT116 | Colorectal | MSI-H | < 1 | 0.054 | [1][5] |
| SW480 | Colorectal | MSS | > 10 | - | [1] |
| NCI-H747 | Colorectal | MSS | > 10 | - | [1] |
| AN3 CA | Endometrial | MSI-H | < 1 | - | [1] |
| ISHIKAWA | Endometrial | MSI-H | < 1 | - | [1] |
| MFE-280 | Endometrial | MSS | > 10 | - | [1] |
| SNU-1 | Gastric | MSI-H | < 1 | - | [1] |
| SNU-16 | Gastric | MSS | > 10 | - | [1] |
| A549 | Lung | - | - | - | [6] |
| DHX9-shRNA-A549 | Lung | - | 49.04 (for enoxacin) | - | [6] |
| H446 | Small Cell Lung | - | - | - | [6] |
| PC9 | Lung | - | - | - | [6] |
| THP-1 | Acute Myeloid Leukemia | - | Dose-dependent inhibition | - | [3] |
| MOLM-13 | Acute Myeloid Leukemia | - | Dose-dependent inhibition | - | [3] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo)
This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[1]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well in their respective growth media.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (ATX968) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 10 days at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Measurement: Add CellTiter-Glo® 2.0 Reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescent signal using a plate reader, such as the EnVision Multimode Plate Reader.
-
Data Analysis: Report cell viability as a percentage relative to the vehicle-treated cells. Calculate the IC50 value using a suitable software package with a four-parameter logistic model.
Western Blotting
This protocol provides a general framework for assessing protein expression changes upon this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., DHX9, γH2AX, p-CHK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Apoptosis Assay (Annexin V Staining)
This method is used to quantify apoptosis induced by this compound.[1]
-
Cell Treatment: Treat LS411N (MSI-H) and NCI-H747 (MSS) cells with 1 µM ATX968 or DMSO for 1 to 6 days.
-
Cell Collection: Collect both adherent and detached cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-PE and a viability dye (e.g., LIVE/DEAD Fixable Violet) according to the manufacturer's protocol.
-
Flow Cytometry: Acquire the stained samples on a flow cytometer (e.g., Attune NxT).
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of apoptotic (Annexin V positive) cells.
Signaling Pathways and Mechanisms of Action
Inhibition of DHX9 by this compound triggers two major cellular responses: the DNA damage response and the innate immune response.
DNA Damage Response Pathway
DHX9 plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can cause replication stress and DNA damage. Inhibition of DHX9 leads to the accumulation of R-loops, resulting in replication fork stalling and DNA double-strand breaks.[7] This, in turn, activates the ATR-CHK1 signaling pathway, a key regulator of the DNA damage response.[7][8]
Innate Immune Response Pathway (cGAS-STING)
The accumulation of cytoplasmic DNA fragments resulting from DHX9 inhibition-induced DNA damage can activate the cGAS-STING pathway of the innate immune system.[9][10][11] This leads to the production of type I interferons and other inflammatory cytokines, triggering an anti-tumor immune response.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of this compound.
Conclusion
Preliminary studies on this compound reveal its potential as a selective anti-cancer agent, particularly for tumors with deficiencies in the mismatch repair pathway. Its mechanism of action involves the induction of replication stress and DNA damage, leading to cell cycle arrest and apoptosis, as well as the activation of an innate immune response through the cGAS-STING pathway. The data and protocols presented in this guide provide a solid foundation for further investigation and development of DHX9 inhibitors as a novel cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. accenttx.com [accenttx.com]
- 3. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Probing the Multifaceted Roles of DHX9: A Technical Guide to the Chemical Probe Dhx9-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dhx9-IN-1 as a chemical probe for the ATP-dependent RNA/DNA helicase DHX9. DHX9 is a critical enzyme involved in a multitude of cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic development.[3][4] This document details the properties of this compound and a related potent inhibitor, ATX968, summarizes key experimental data in structured tables, provides detailed protocols for relevant assays, and visualizes associated signaling pathways and experimental workflows.
Core Concepts: DHX9 Function and Inhibition
DHX9, also known as RNA Helicase A (RHA), utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures such as R-loops (RNA:DNA hybrids) and G-quadruplexes.[3][5] This activity is crucial for preventing replication stress and DNA damage.[3] DHX9 has been identified as a dependency in certain cancer types, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), making it a promising target for precision oncology.[3][6]
Chemical probes like this compound and ATX968 are invaluable tools for elucidating the specific cellular functions of DHX9 and for validating it as a therapeutic target. These small molecules inhibit the enzymatic activity of DHX9, leading to the accumulation of its nucleic acid substrates, which in turn triggers cellular stress responses, cell cycle arrest, and apoptosis, particularly in vulnerable cancer cells.[3][6]
Quantitative Data for DHX9 Chemical Probes
The following tables summarize the available quantitative data for this compound and the more extensively characterized inhibitor, ATX968.
Table 1: Biochemical and Cellular Potency of DHX9 Inhibitors
| Compound | Assay Type | Description | IC50 / EC50 | Reference |
| This compound | Cellular | Inhibition of DHX9 in cells | 6.94 µM (EC50) | [7] |
| ATX968 (DHX9-IN-2) | Biochemical | Inhibition of recombinant human DHX9 activity (ADP-Glo assay) | 0.0029 µM (Inflection Point) | [8] |
| ATX968 (DHX9-IN-2) | Cellular | circBRIP1 mRNA induction in HCT116 cells | 0.0008 µM (EC50) | [8] |
| ATX968 (DHX9-IN-2) | Cellular | Anti-proliferative activity in LS411N cells (CellTiter-Glo) | 0.0036 µM (IC50) | [8] |
| ATX968 (DHX9-IN-2) | Cellular | Anti-proliferative activity in H747 cells (CellTiter-Glo) | ≤ 10 µM (IC50) | [8] |
| DHX9-IN-3 | Cellular | Anti-proliferative activity in LS411N cells | 8.7 nM (IC50) | [9] |
Table 2: In Vivo Pharmacokinetics of ATX968 in Mice
| Dose and Route | Cmax | AUC0-24h | Reference |
| 10 mg/kg, single oral dose (CD-1 mice) | 1.1 µM | 9.8 µMh | [10] |
| 100 mg/kg, single oral dose (Balb/c mice) | 10.2 µM | 155 µMh | [10] |
| 300 mg/kg, single oral dose (Balb/c mice) | 30.6 µM | 588 µM*h | [10] |
Key Experimental Protocols
Detailed methodologies for studying DHX9 function and its inhibition are provided below.
Biochemical Assays
1. DHX9 ATPase Activity Assay (ADP-Glo™)
This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced.
-
Materials:
-
Recombinant human DHX9 protein (e.g., BPS Bioscience #102248)
-
U2 Assay Buffer (BPS Bioscience #78856)
-
DHX9 Substrate (non-fluorogenic) (e.g., BPS Bioscience #82972)
-
4 mM ATP solution (BPS Bioscience #82509)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
White, low-volume 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in U2 Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 17.5 µL of diluted DHX9 (2.2 ng/µL) to each well.
-
Add 2.5 µL of the diluted test inhibitor or diluent solution (for controls) to the appropriate wells.
-
Pre-incubate the plate for 20-60 minutes at room temperature.
-
Dilute the DHX9 substrate 25-fold with U2 Assay Buffer.
-
Add 2.5 µL of the diluted substrate to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of U2 Assay Buffer to the "Blank" wells.
-
Dilute 4 mM ATP to 1 mM with U2 Assay Buffer.
-
Initiate the reaction by adding 2.5 µL of 1 mM ATP to all wells.
-
Incubate for 2 hours at room temperature.
-
Add 25 µL of ADP-Glo™ reagent to each well and incubate for 45 minutes at room temperature, protected from light.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for another 45 minutes at room temperature, protected from light.
-
Read the luminescence using a microplate reader.
-
Subtract the "Blank" values from all other readings and calculate the percent inhibition.[11]
-
2. DHX9 Helicase Unwinding Assay (Fluorescence-based)
This assay measures the ability of DHX9 to unwind a double-stranded RNA substrate.
-
Materials:
-
Recombinant human DHX9 protein
-
Helicase Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA, 0.004 U/mL RNaseOUT.[12]
-
Fluorogenic RNA substrate: A double-stranded RNA probe with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the other.[13]
-
ATP solution
-
Test inhibitor dissolved in DMSO
-
Black, non-binding 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the helicase assay buffer.
-
Add the diluted inhibitor or buffer to the wells of the 384-well plate.
-
Add the fluorogenic RNA substrate to all wells.
-
Add recombinant DHX9 protein to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding ATP.
-
Measure the increase in fluorescence over time using a fluorescence plate reader. The unwinding of the substrate separates the fluorophore and quencher, resulting in a fluorescence signal.[13]
-
Cellular Assays
1. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
Cancer cell lines (e.g., MSI-H colorectal cancer lines like HCT116 or LS411N)
-
Appropriate cell culture medium and supplements
-
Test inhibitor (e.g., this compound or ATX968)
-
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay reagent (Promega, G9241)
-
Opaque-walled multiwell plates suitable for luminescence measurements
-
-
Procedure:
-
Seed cells in the multiwell plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 10 days, with media and compound replacement on day 5).[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated cells and determine the IC50 value.[6][14]
-
2. R-loop Accumulation by Immunofluorescence
This method visualizes the accumulation of R-loops in cells following DHX9 inhibition.
-
Materials:
-
Cells grown on coverslips
-
Test inhibitor or siRNA targeting DHX9
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody: anti-DNA-RNA hybrid (S9.6)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Treat cells with the DHX9 inhibitor or transfect with siRNA for the desired time (e.g., 3 days).[15]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary S9.6 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the fluorescence signal using a fluorescence microscope.[15]
-
Signaling Pathways and Visualizations
DHX9 is involved in multiple signaling pathways. Its inhibition by chemical probes can perturb these networks, leading to observable cellular phenotypes.
DHX9 and the NF-κB Signaling Pathway
DHX9 has been shown to be a positive regulator of the NF-κB signaling pathway. It enhances the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. Furthermore, DHX9 interacts with p65 and RNA Polymerase II, promoting the transcription of NF-κB target genes, such as those involved in cell survival and metastasis (e.g., Survivin and Snail).[16][17] Inhibition of DHX9 would be expected to suppress this pro-tumorigenic signaling.
Caption: DHX9's role in augmenting NF-κB signaling.
Experimental Workflow: Cellular Effects of DHX9 Inhibition
The following diagram illustrates a typical workflow for characterizing the cellular effects of a DHX9 inhibitor.
Caption: Workflow for assessing cellular response to DHX9 inhibition.
Logical Relationship: DHX9 Inhibition and Synthetic Lethality in MSI-H Cancers
The dependency of MSI-H/dMMR cancers on DHX9 presents a synthetic lethal therapeutic strategy. These cancer cells have a compromised DNA damage repair system, making them exquisitely sensitive to the replication stress induced by DHX9 inhibition.
Caption: Synthetic lethality of DHX9 inhibition in MSI-H cancers.
Conclusion
This compound, and particularly the more potent and better-characterized compound ATX968, serve as critical chemical probes for dissecting the complex biology of DHX9. The provided data and protocols offer a framework for researchers to investigate the roles of DHX9 in normal and disease states. The selective dependency of MSI-H/dMMR cancers on DHX9 highlights a promising avenue for the development of targeted cancer therapies. This guide is intended to facilitate further research into this important helicase and the therapeutic potential of its inhibition.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. string-db.org [string-db.org]
- 5. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. accenttx.com [accenttx.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Use of DHX9 Inhibitors in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for the use of DHX9 inhibitors, specifically focusing on the experimental protocols for cell culture applications. DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in various critical cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] Its role in resolving R-loops, which are three-stranded nucleic acid structures that can otherwise lead to DNA damage and genome instability, makes it a compelling target in cancer therapy, particularly for tumors with deficiencies in DNA mismatch repair (dMMR) and high microsatellite instability (MSI-H).[1][2][3] Inhibition of DHX9 leads to an accumulation of R-loops, replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in susceptible cancer cells.[1][2][3]
This document outlines the mechanism of action of DHX9 inhibitors, provides detailed protocols for key in vitro experiments, and summarizes quantitative data to aid in experimental design. While the focus is on the general application of DHX9 inhibitors, specific data for the potent and selective inhibitor ATX968 is used for illustrative purposes due to the extensive publicly available information. The provided protocols can be adapted for other DHX9 inhibitors, such as Dhx9-IN-1.
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors function by binding to the DHX9 protein and impeding its helicase activity, which is essential for unwinding RNA:DNA hybrids within R-loops and other complex secondary nucleic acid structures.[1][2] The inhibition of this enzymatic function leads to several downstream cellular consequences:
-
Accumulation of R-loops: The primary effect of DHX9 inhibition is the accumulation of R-loops throughout the genome.[1][2]
-
Replication Stress and DNA Damage: Unresolved R-loops interfere with DNA replication forks, leading to replication stress, DNA double-strand breaks, and the activation of the DNA damage response (DDR) pathway. A key marker of this DNA damage is the phosphorylation of H2AX (γH2AX).[1]
-
ATR Signaling Pathway Activation: The presence of replication stress and single-stranded DNA from unresolved R-loops activates the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[4][5] However, prolonged DHX9 inhibition can also impair ATR signaling.[1][4]
-
NF-κB Signaling Pathway Modulation: DHX9 has been shown to interact with components of the NF-κB signaling pathway, and its inhibition can modulate the activity of this pathway, which is involved in inflammation, cell survival, and proliferation.[6][7][8][9]
-
Cell Cycle Arrest and Apoptosis: The culmination of these effects is the induction of cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent programmed cell death (apoptosis) in cancer cells that are dependent on DHX9 activity.[1][10][11]
Quantitative Data Summary
The following tables summarize the quantitative data for the DHX9 inhibitor ATX968, which can be used as a reference for designing experiments with other DHX9 inhibitors.
Table 1: In Vitro Potency of ATX968
| Assay Type | Metric | Value (μM) | Cell Line/System | Reference |
| Biochemical Assay | ||||
| DHX9 Unwinding | IC50 | <0.015 | Biochemical | [1] |
| DHX9 ATPase | IC50 | 0.023 | Biochemical | [1] |
| Cell-Based Assays | ||||
| circBRIP1 Formation | EC50 | 0.054 | LS411N | [12] |
| Anti-proliferative Activity | ||||
| HCT116 (MSI-H) | IC50 | 0.048 | 10-day assay | [1] |
| LS411N (MSI-H) | IC50 | 0.027 | 10-day assay | [1] |
| RKO (MSI-H) | IC50 | 0.021 | 10-day assay | [1] |
| NCI-H747 (MSS) | IC50 | >10 | 10-day assay | [1] |
| SW480 (MSS) | IC50 | >10 | 10-day assay | [1] |
Table 2: Cellular Effects of DHX9 Inhibition with ATX968
| Experimental Readout | Treatment Condition | Effect | Cell Line | Reference |
| R-loop Accumulation | 1 µM ATX968, 72h | Significant increase in nuclear S9.6 staining | LS411N | [1] |
| DNA Damage (γH2AX) | 1 µM ATX968, 48h | Increased γH2AX foci | HCT116 | [1] |
| Cell Cycle Arrest | 1 µM ATX968, 24-72h | G1 arrest | HCT116 | [1] |
| Apoptosis | 1 µM ATX968, 72h | Increased Annexin V positive cells | HCT116 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by DHX9 inhibition and a general experimental workflow for studying the effects of DHX9 inhibitors in cell culture.
Caption: Signaling pathway activated by DHX9 inhibition.
Caption: General experimental workflow for DHX9 inhibitor studies.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: A panel of cancer cell lines should be used, including those known to be sensitive to DHX9 inhibition (e.g., MSI-H colorectal cancer cell lines like HCT116, LS411N, RKO) and resistant cell lines (e.g., MSS colorectal cancer cell lines like NCI-H747, SW480) as controls.[1]
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
DHX9 Inhibitor Preparation: Prepare a stock solution of the DHX9 inhibitor (e.g., this compound or ATX968) in DMSO. For ATX968, a 10 mM stock solution is common. Store the stock solution at -20°C or -80°C. Further dilutions should be made in the cell culture medium immediately before use.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the DHX9 inhibitor.
-
Materials:
-
96-well clear-bottom cell culture plates
-
DHX9 inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the DHX9 inhibitor in culture medium. A typical concentration range to test for ATX968 would be from 0.001 µM to 10 µM. Include a DMSO vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired period (e.g., 72 hours for acute effects, or up to 10 days for long-term proliferation).[1]
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
This protocol is used to assess the protein levels of DHX9 and markers of DNA damage (γH2AX) and NF-κB pathway activation (phospho-p65).
-
Materials:
-
6-well cell culture plates
-
DHX9 inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-DHX9, anti-γH2AX (Ser139), anti-phospho-NF-κB p65 (Ser536), anti-p65, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the DHX9 inhibitor at the desired concentration (e.g., 1 µM ATX968) for a specified time (e.g., 24, 48, 72 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
R-loop Detection by Immunofluorescence
This protocol allows for the visualization of R-loop accumulation in the nucleus.
-
Materials:
-
Glass coverslips in 24-well plates
-
DHX9 inhibitor
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-DNA-RNA hybrid [S9.6]
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with the DHX9 inhibitor (e.g., 1 µM ATX968) for 72 hours.[1]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the S9.6 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity using image analysis software (e.g., ImageJ).
-
Cell Cycle Analysis by EdU Staining and Flow Cytometry
This protocol assesses the effect of DHX9 inhibition on cell cycle progression.
-
Materials:
-
6-well cell culture plates
-
DHX9 inhibitor
-
Click-iT™ EdU Alexa Fluor™ 488 Flow Cytometry Assay Kit (Thermo Fisher Scientific) or similar
-
Propidium Iodide (PI) or FxCycle™ PI/RNase Staining Solution (Thermo Fisher Scientific)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the DHX9 inhibitor (e.g., 1 µM ATX968) for the desired time (e.g., 24, 48, 72 hours).[1]
-
Two hours before harvesting, add EdU to the culture medium at a final concentration of 10 µM.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix and permeabilize the cells according to the Click-iT™ EdU kit protocol.
-
Perform the Click-iT™ reaction to label the incorporated EdU with the Alexa Fluor™ 488 azide.
-
Wash the cells and resuspend them in a PI staining solution to stain for total DNA content.
-
Analyze the cells using a flow cytometer. The EdU signal (Alexa Fluor 488) will identify cells in S-phase, while the PI signal will determine the G1 and G2/M phases of the cell cycle.
-
Troubleshooting and Considerations
-
Inhibitor Solubility: Ensure the DHX9 inhibitor is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-related toxicity.
-
Cell Line Specificity: The sensitivity to DHX9 inhibitors can vary significantly between cell lines. It is crucial to include both sensitive and resistant cell lines in your experiments to validate the on-target effects.
-
Off-target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. Validating key findings using genetic approaches, such as siRNA or CRISPR-mediated knockdown of DHX9, is recommended.
-
Antibody Validation: Ensure that all antibodies used for western blotting and immunofluorescence are validated for specificity to their target proteins.
-
Positive Controls: For DNA damage and R-loop detection assays, consider using a known DNA damaging agent (e.g., camptothecin) as a positive control.[13]
By following these detailed protocols and considering the provided quantitative data and mechanistic insights, researchers can effectively utilize DHX9 inhibitors to investigate the role of DHX9 in their specific cellular models and explore its potential as a therapeutic target.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dhx9-IN-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dhx9-IN-1 and other potent DHX9 inhibitors in cancer research. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways.
Introduction to DHX9 Inhibition in Cancer
DExH-Box Helicase 9 (DHX9) is an ATP-dependent RNA/DNA helicase involved in various crucial cellular processes, including transcription, RNA processing, DNA replication, and the maintenance of genomic stability.[1] Elevated expression of DHX9 has been observed in multiple cancer types and is often associated with poor prognosis.[2] DHX9's role in resolving R-loops—three-stranded nucleic acid structures that can lead to replication stress and DNA damage—makes it a compelling target for cancer therapy.[3][4]
Inhibition of DHX9 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in DNA damage repair (DDR) pathways, such as those with microsatellite instability (MSI-H) or mutations in BRCA1/2.[2][5] Small molecule inhibitors of DHX9, such as this compound and ATX968, have been shown to induce replication stress, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2][6]
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors function by binding to the DHX9 protein and impeding its helicase activity. This disruption of DHX9's function leads to a cascade of cellular events:
-
Accumulation of R-loops: DHX9 is crucial for resolving R-loops that form during transcription. Inhibition of DHX9 leads to the accumulation of these structures.[4]
-
Increased Replication Stress: Unresolved R-loops can collide with the DNA replication machinery, leading to replication fork stalling and collapse, a state known as replication stress.[4]
-
DNA Damage: The collapse of replication forks results in DNA double-strand breaks (DSBs), a severe form of DNA damage. This can be visualized by the phosphorylation of H2AX (γH2AX), a marker of DSBs.
-
Cell Cycle Arrest and Apoptosis: In cancer cells with compromised DNA damage repair pathways, the overwhelming DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[2][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various DHX9 inhibitors across different cancer cell lines.
Table 1: IC50/EC50 Values of DHX9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | MSI Status | IC50/EC50 (µM) | Reference |
| This compound | - | - | - | 6.94 (EC50 in cells) | [7] |
| ATX968 | LS411N | Colorectal Cancer | MSI-H | < 1 (IC50) | [8] |
| ATX968 | HCT116 | Colorectal Cancer | MSI-H | < 1 (IC50) | [8] |
| ATX968 | SW480 | Colorectal Cancer | MSS | > 1 (IC50) | [8] |
| ATX968 | NCI-H747 | Colorectal Cancer | MSS | > 1 (IC50) | [2] |
| ATX-559 | Various | Colorectal & Endometrial Cancer | dMMR/MSI-H | Enriched sensitivity (IC50 ≤ 1) | [5] |
| ATX-559 | Various | Triple Negative Breast Cancer | BRCA altered | 76% sensitive | [5] |
| DHX9-IN-3 | LS411N | Colorectal Cancer | MSI-H | 0.0087 (IC50) | [7] |
| DHX9-IN-5 | - | - | - | 0.0043 (IC50) | [7] |
| DHX9-IN-9 | - | - | - | 0.0177 (EC50) | [7] |
| DHX9-IN-11 | - | - | - | 0.0838 (EC50) | [7] |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable; dMMR: deficient Mismatch Repair.
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of DHX9 inhibitors in cancer research.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of DHX9 inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DHX9 inhibitor (e.g., this compound, ATX968)
-
DMSO (vehicle control)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the DHX9 inhibitor in complete medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or DMSO.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for DHX9, γH2AX, and Cleaved PARP1
This protocol is to detect changes in protein expression related to DHX9 inhibition and DNA damage.
Materials:
-
Cancer cells treated with DHX9 inhibitor and control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-DHX9
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Rabbit anti-cleaved PARP1 (Asp214)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
R-loop Detection by S9.6 Immunofluorescence
This protocol allows for the visualization and quantification of R-loops in cells treated with a DHX9 inhibitor.
Materials:
-
Cancer cells grown on glass coverslips
-
DHX9 inhibitor and DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBST)
-
Primary antibody: Mouse anti-DNA-RNA hybrid (S9.6) monoclonal antibody (1:500 dilution)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the DHX9 inhibitor or DMSO for the desired time (e.g., 24-48 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBST (PBS with 0.1% Tween-20).
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the S9.6 primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. The intensity of the nuclear S9.6 signal can be quantified using software like ImageJ.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the efficacy of a DHX9 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line known to be sensitive to DHX9 inhibition (e.g., HCT116)
-
Matrigel (optional)
-
DHX9 inhibitor (e.g., ATX968) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the DHX9 inhibitor (e.g., 100 mg/kg, twice daily) or vehicle via oral gavage.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the use of this compound in cancer research.
Caption: Mechanism of Action of DHX9 Inhibitors.
References
- 1. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Dhx9-IN-1 (ATX968) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the selective DHX9 inhibitor, referred to herein as Dhx9-IN-1, with specific data presented for the well-characterized compound ATX968. This document is intended to guide researchers in designing and executing in vivo studies in mouse models to evaluate the therapeutic potential of DHX9 inhibition.
Introduction to DHX9 and its Inhibition
DHX9 is a DEAH-box RNA/DNA helicase that plays a crucial role in various cellular processes, including transcription, replication, and the maintenance of genomic stability by resolving R-loops and other nucleic acid secondary structures.[1][2] Elevated expression of DHX9 has been observed in several cancer types, and its inhibition has emerged as a promising therapeutic strategy, particularly for tumors with deficiencies in DNA damage repair pathways, such as those with high microsatellite instability (MSI-H).[3][4][5][6] this compound represents a class of potent and selective small-molecule inhibitors of DHX9's helicase activity.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of the DHX9 inhibitor ATX968 in mouse xenograft models.
Table 1: In Vivo Efficacy of ATX968 in Colorectal Cancer Xenograft Models
| Mouse Model | Cancer Cell Line | Treatment | Dosing Schedule | Duration | Outcome |
| BALB/c nude | LS411N (MSI-H/dMMR) | ATX968 | 300 mg/kg, p.o., BID | 56 days | Significant and durable tumor regression[7] |
| BALB/c nude | SW480 (MSS/pMMR) | ATX968 | BID, p.o. | Not specified | Minimal tumor growth inhibition |
| Not specified | Multiple BRCA LOF models | ATX666 (a DHX9 inhibitor) | 100 mg/kg, p.o., BID | Up to 28 days | Robust and significant tumor growth inhibition and regression[1] |
| Not specified | BRCA1/2 wild type models | ATX666 (a DHX9 inhibitor) | 100 mg/kg, p.o., BID | Up to 28 days | Minimal tumor growth inhibition[1] |
Table 2: Pharmacokinetic Profile of ATX968 in Mice
| Mouse Strain | Dose | Administration | Key Findings |
| CD1 | 10 mg/kg | Single oral dose | Well-tolerated[8] |
| BALB/c | 100 mg/kg | Single oral dose | Dose-proportional increase in Cmax[8] |
| BALB/c | 300 mg/kg | Single oral dose | Greater than proportional increase in AUC; suitable for in vivo proof-of-concept studies[8] |
Experimental Protocols
Preparation of this compound (ATX968) for Oral Administration
Materials:
-
ATX968 compound
-
Solutol HS 15 (20%)
-
Methylcellulose (0.5% or 1%) in water
-
PVP VA64 (100 mg/mL) - optional, for higher concentrations
-
Sterile water
-
Appropriate mixing and dosing equipment
Protocol:
-
For a standard formulation (e.g., 10 mg/kg), prepare a vehicle solution of 20% Solutol HS 15 in 0.5% aqueous methylcellulose.[8]
-
For higher concentrations (e.g., 100 or 300 mg/kg), a vehicle of 20% Solutol, 50% of 1% methylcellulose containing 100 mg/mL PVP VA64, and 30% water can be used.[3][8]
-
Weigh the required amount of ATX968 based on the desired dose and the number of animals to be treated.
-
If using Solutol, first dissolve ATX968 in the appropriate amount of neat Solutol.[3]
-
Gradually add the methylcellulose solution (with or without PVP VA64) to the dissolved drug while mixing thoroughly to ensure a homogenous suspension.
-
The final dosing volume should be 10 mL/kg.[3]
In Vivo Xenograft Efficacy Study
Animal Models:
-
Female 6-8 week old BALB/c nude mice are a suitable strain for xenograft studies.[3]
Experimental Workflow:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 LS411N cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a mean size of approximately 100-150 mm³.
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer ATX968 or vehicle via oral gavage twice daily (BID).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors and blood for pharmacodynamic (PD) biomarker analysis (e.g., circBRIP1 induction).[9]
-
-
Endpoint: The study can be continued for a specified period (e.g., 28 or 56 days), or until tumors in the control group reach a predetermined size.[4][7]
Diagrams
Signaling Pathway of DHX9 Inhibition
Caption: Proposed signaling pathway of DHX9 inhibition leading to cancer cell death.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for a xenograft efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 5. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. accenttx.com [accenttx.com]
Application of Dhx9-IN-1 in High-Throughput Screening for Novel Cancer Therapeutics
Introduction
DExH-Box Helicase 9 (DHX9) has emerged as a compelling target in oncology drug discovery due to its multifaceted roles in maintaining genomic stability, regulating transcription and translation, and processing RNA.[1][2] Elevated expression of DHX9 is observed in a variety of cancers, including colorectal, lung, liver, and breast cancers, and is often associated with a poor prognosis.[2] Notably, tumors with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependency on DHX9, making it a promising target for selective therapeutic intervention.[3] DHX9 functions by utilizing the energy from nucleotide triphosphate (NTP) hydrolysis to unwind complex nucleic acid structures such as double-stranded RNA and DNA, R-loops, and G-quadruplexes.[4][5] Inhibition of DHX9's enzymatic activity presents a viable strategy to induce replication stress and trigger an anti-tumor immune response, particularly in immunologically "cold" tumors.[6]
Dhx9-IN-1 is a small molecule inhibitor of DHX9 that serves as a valuable tool compound for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel DHX9 modulators. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Data Presentation
Quantitative data for DHX9 inhibitors from high-throughput screening and subsequent characterization are summarized below. This includes data for a representative tool compound, analogous to this compound, and its optimized successor, ATX968.
| Compound | Assay Type | Parameter | Value | Cell Line/Conditions |
| This compound (Compound 1) | ATPase Activity | EC50 | 2.9 µM | Biochemical Assay |
| Unwinding Activity | IC50 | 21.4 µM | Biochemical Assay | |
| Cellular Activity | EC50 | 6.94 µM | In cells | |
| ATX968 | In vivo | Tumor Growth | Durable Regression | MSI-H/dMMR Xenograft Model |
Signaling Pathways and Experimental Workflow
DHX9's Role in Genomic Stability and Cancer Proliferation
DHX9 plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. Failure to resolve these structures can lead to replication stress, DNA damage, and genomic instability.[1][6] In certain cancer cells, particularly those with MSI-H/dMMR, the dependency on DHX9 for maintaining genomic integrity is heightened. Inhibiting DHX9 disrupts this crucial function, leading to cell cycle arrest and apoptosis.
Caption: DHX9's role in resolving R-loops to maintain genomic stability.
High-Throughput Screening Workflow for DHX9 Inhibitors
A typical HTS campaign to identify novel DHX9 inhibitors involves a primary screen to identify hits, followed by secondary and tertiary assays to confirm activity, determine the mechanism of action, and assess cellular effects.
Caption: A generalized workflow for the discovery of DHX9 inhibitors.
Experimental Protocols
Homogeneous RNA-Dependent ATPase Assay for Primary HTS
This assay measures the ATP hydrolysis activity of DHX9, which is dependent on the presence of an RNA substrate. Inhibition of this activity is a primary indicator of a compound's effect on DHX9's enzymatic function.[7]
Materials:
-
Recombinant human DHX9 protein
-
Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.01% BSA
-
ATP
-
Poly(A) RNA substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well, low-volume, white, non-binding plates
-
Compound library solubilized in DMSO
Protocol:
-
Prepare serial dilutions of this compound and library compounds in DMSO.
-
Using an acoustic liquid handler, dispense 100 nL of each compound dilution into duplicate wells of a 384-well assay plate. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Prepare a solution of DHX9 protein and poly(A) RNA in assay buffer.
-
Add 10 µL of the DHX9/RNA solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of ATP solution in assay buffer. The final concentration of ATP should be at its Km.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Oligonucleotide Unwinding Assay for Secondary Screening
This assay directly measures the helicase activity of DHX9 by monitoring the unwinding of a double-stranded RNA (dsRNA) substrate.[4]
Materials:
-
Recombinant human DHX9 protein
-
Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.01% BSA, 0.004 U/mL RNaseOUT™
-
ATP
-
Fluorescently labeled dsRNA substrate (e.g., with a fluorophore and a quencher on opposite strands)
-
384-well, black, non-binding plates
-
Confirmed hits from the primary screen, including this compound
Protocol:
-
Prepare serial dilutions of the hit compounds in DMSO.
-
Dispense 100 nL of each compound dilution into the wells of a 384-well assay plate.
-
Prepare a solution containing DHX9 protein (e.g., final concentration of 2.5 nM) and the dsRNA substrate (e.g., final concentration of 12.5 nM) in the assay buffer.
-
Add 10 µL of the DHX9/dsRNA solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the unwinding reaction by adding 10 µL of ATP solution (e.g., final concentration of 5 µM).
-
Immediately begin monitoring the increase in fluorescence in a plate reader as the dsRNA is unwound, separating the fluorophore and quencher.
-
Calculate the rate of unwinding for each reaction.
-
Determine the IC50 value for each compound by plotting the unwinding rate as a function of compound concentration.
Surface Plasmon Resonance (SPR) Assay for Binding Confirmation
SPR is used to confirm the direct binding of hit compounds to the DHX9 protein and to determine binding kinetics.[4]
Materials:
-
Recombinant human DHX9 protein
-
SPR instrument and sensor chips (e.g., Biacore)
-
Running Buffer: HBS-EP+ (GE Healthcare)
-
Hit compounds
Protocol:
-
Immobilize the DHX9 protein onto the surface of a sensor chip according to the manufacturer's instructions.
-
Prepare a series of dilutions for each hit compound in the running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal, which corresponds to the binding of the compound to the immobilized protein.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
These protocols provide a framework for the high-throughput screening and characterization of DHX9 inhibitors, using this compound as a reference compound. The specific concentrations of reagents and incubation times may require optimization depending on the specific laboratory conditions and instrumentation.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The enigmatic helicase DHX9 as a candidate prognostic biomarker for resected pancreatic ductal adenocarcinoma [frontiersin.org]
- 3. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 4. accenttx.com [accenttx.com]
- 5. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dhx9-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is an ATP-dependent RNA/DNA helicase involved in various crucial cellular processes, including transcription, translation, RNA processing, and maintenance of genomic stability.[1] Its dysregulation has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target.[2][3][4] Dhx9-IN-1 is a small molecule inhibitor of DHX9 with demonstrated anti-tumor activity.[5] These application notes provide detailed protocols for a suite of biochemical and cellular assays to characterize the activity of this compound and other potential DHX9 inhibitors.
The following sections detail the methodologies for a fluorescence polarization-based helicase unwinding assay, an ATPase activity assay, and a Cellular Thermal Shift Assay (CETSA) for target engagement. Representative data for known DHX9 inhibitors are provided to guide experimental design and interpretation.
Data Presentation
The following tables summarize the quantitative data for known DHX9 inhibitors, which can be used as reference compounds in the described assays.
Table 1: Biochemical Activity of DHX9 Inhibitors
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| ATX968 | Helicase Unwinding | dsRNA | 8 | [5] |
| Compound 1 | Helicase Unwinding | dsRNA | 21,400 | [2] |
| ATX968 | ATPase Activity | ATP/dsRNA | - (Partial Inhibitor) | [2] |
| Compound 1 | ATPase Activity | ATP/dsRNA | 2,900 (EC50) | [2] |
Table 2: Cellular Activity of DHX9 Inhibitors
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | Cellular Proliferation | Not Specified | 6.94 | [5] |
| Enoxacin | Cellular Proliferation | A549 (DHX9 knockdown) | 49.04 (µg/ml) | [6] |
| Enoxacin | Cellular Proliferation | A549 (wild-type) | 25.52 (µg/ml) | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving DHX9 and a general workflow for screening and characterizing DHX9 inhibitors.
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP) Helicase Unwinding Assay
This assay measures the helicase activity of DHX9 by monitoring the unwinding of a dual-labeled RNA duplex. The substrate consists of a fluorescein (FAM)-labeled RNA strand annealed to a shorter, DABCYL-quencher-labeled complementary strand. In the duplex form, the quencher is in close proximity to the fluorophore, resulting in low fluorescence. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
Materials:
-
Recombinant human DHX9 protein
-
FAM-labeled RNA substrate (e.g., 5'-FAM-poly(A)25-3')
-
DABCYL-labeled complementary RNA strand (e.g., 5'-poly(U)15-DABCYL-3')
-
Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution (100 mM)
-
This compound and other test compounds
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Substrate Annealing:
-
Mix the FAM-labeled and DABCYL-labeled RNA strands in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat at 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
-
Assay Preparation:
-
Prepare a serial dilution of this compound and other test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the assay plate. For control wells, add 1 µL of DMSO.
-
-
Reaction Mixture:
-
Prepare a master mix containing the assay buffer, annealed RNA substrate (final concentration 10 nM), and DHX9 protein (final concentration 5 nM).
-
Dispense 19 µL of the master mix into each well of the assay plate.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration 2 mM) to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence polarization every minute for 30-60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Biochemical Assay: ATPase Activity Assay (ADP-Glo™)
This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP in a reaction.
Materials:
-
Recombinant human DHX9 protein
-
RNA substrate (e.g., poly(A) RNA)
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (1 mM)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well, white, opaque assay plates
-
Luminometer
Protocol:
-
Assay Preparation:
-
Prepare a serial dilution of this compound and other test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the assay plate. For control wells, add 1 µL of DMSO.
-
-
Reaction Mixture:
-
Prepare a master mix containing the assay buffer, DHX9 protein (final concentration 10 nM), and RNA substrate (final concentration 100 ng/µL).
-
Dispense 10 µL of the master mix into each well of the assay plate.
-
Incubate at room temperature for 15 minutes.
-
-
Initiation of Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Initiate the reaction by adding 10 µL of the ATP solution (final concentration 500 µM) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the enzymatic reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition based on the luminescence signal relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Cellular Assay: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This thermal stabilization is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining by Western blotting.
Materials:
-
Cancer cell line expressing DHX9 (e.g., HCT116)
-
Cell culture medium and reagents
-
This compound and other test compounds
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against DHX9
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 2-4 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction).
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes or a PCR plate.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against DHX9.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for DHX9 at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble DHX9 relative to the non-heated control against the temperature.
-
The shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.
-
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dhx9-IN-1 in CRISPR-Cas9 Genetic Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DExH-box helicase 9 (DHX9) is a multifunctional enzyme involved in a myriad of cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1][2] Emerging evidence has highlighted DHX9 as a critical regulator of innate immunity and a dependency in certain cancer types, making it an attractive target for therapeutic development.[2][3][4] The use of small molecule inhibitors of DHX9, such as Dhx9-IN-1 and the potent and selective inhibitor ATX968, in conjunction with CRISPR-Cas9 genetic screens, offers a powerful approach to uncover novel synthetic lethal interactions and mechanisms of drug resistance or sensitivity.
This document provides detailed application notes and protocols for the use of a DHX9 inhibitor, exemplified by compounds like this compound and ATX968, in CRISPR-Cas9 genetic screens. While direct studies employing a specific DHX9 inhibitor in CRISPR screens are not yet widely published, the protocols and expected outcomes described herein are based on the extensive research conducted on DHX9 knockout/knockdown using CRISPR-Cas9 and the known mechanisms of DHX9 inhibitors.[5][6][7]
Mechanism of Action and Rationale for Use in CRISPR Screens
DHX9 plays a crucial role in preventing the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops (DNA-RNA hybrids).[5][8] Inhibition or depletion of DHX9 leads to the accumulation of these nucleic acid species in the cytoplasm, triggering a "viral mimicry" response.[7][8] This response activates innate immune signaling pathways, primarily the cGAS-STING and NF-κB pathways, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][5][9][10] This can result in cell cycle arrest, apoptosis, and the creation of an immunogenic tumor microenvironment.[2][8]
The rationale for using a DHX9 inhibitor in a CRISPR-Cas9 screen is to identify genes whose loss-of-function sensitizes or rescues cells from the effects of DHX9 inhibition. For example, in a cancer context, a screen could identify genes that, when knocked out, enhance the cytotoxic effects of the DHX9 inhibitor, revealing potential combination therapies. Conversely, it could identify genes whose knockout confers resistance to the inhibitor, elucidating mechanisms of drug evasion.
Data Presentation: Quantitative Effects of DHX9 Depletion
The following tables summarize quantitative data from studies involving the genetic depletion of DHX9, which can be used as a proxy to anticipate the effects of pharmacological inhibition in a CRISPR screen.
Table 1: Phenotypic Effects of DHX9 Knockdown/Knockout in Cancer Cell Lines
| Cell Line | Cancer Type | Phenotype Observed upon DHX9 Depletion | Quantitative Measurement | Reference |
| H446 | Small Cell Lung Cancer | Increased intracellular dsRNA | Significant increase in mean fluorescence intensity (MFI) of J2 antibody staining | [5] |
| H196 | Small Cell Lung Cancer | Upregulation of DNA damage-associated genes | qRT-PCR validation of increased expression | [5] |
| H196 | Small Cell Lung Cancer | Increased DNA damage (p-H2AX) | Increased MFI in flow cytometry analysis | [5][9] |
| H196 | Small Cell Lung Cancer | R-loop accumulation | Increased fluorescence intensity of DNA/RNA hybrid staining | [5][9] |
| H196 | Small Cell Lung Cancer | cGAS-STING pathway activation | Increased number of cells with cGAS-positive micronuclei and elevated cGAMP levels (ELISA) | [5][9] |
| HCT116 | Colorectal Cancer | Activation of NF-κB signaling | Gene Set Enrichment Analysis (GSEA) enrichment | [10] |
| Multiple MSI-H/dMMR cell lines | Colorectal Cancer | Selective inhibition of proliferation | IC50 values for ATX968 | [2] |
Table 2: Antiproliferative Activity of the DHX9 Inhibitor ATX968
| Cell Line Type | Proliferation IC50 of ATX968 (10-day assay) | Reference |
| MSI-H/dMMR Colorectal Cancer | Potent inhibition (specific values proprietary) | [2] |
| MSS/pMMR Colorectal Cancer | Less sensitive | [2] |
Experimental Protocols
This section provides a detailed, albeit hypothetical, protocol for a pooled, loss-of-function CRISPR-Cas9 screen using a DHX9 inhibitor. This protocol is adapted from established methods for CRISPR screens with small molecules.[11][12][13][14]
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen with a DHX9 Inhibitor
Objective: To identify genes whose knockout sensitizes or confers resistance to a DHX9 inhibitor.
Materials:
-
Human cancer cell line of interest (e.g., a cell line known to be sensitive to DHX9 depletion)
-
Lentiviral whole-genome or sub-pooled sgRNA library
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene or other transduction enhancer
-
Puromycin or other selection antibiotic
-
DHX9 inhibitor (e.g., this compound or ATX968)
-
Cell culture medium, serum, and supplements
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform and reagents
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
-
Determine the viral titer.
-
-
Cell Line Transduction:
-
Plate the target cancer cells expressing Cas9.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained throughout the screen.
-
Add polybrene to enhance transduction efficiency.
-
Select for transduced cells using puromycin for 2-3 days.
-
-
CRISPR Screen with DHX9 Inhibitor:
-
After selection, split the cell population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the DHX9 inhibitor.
-
The concentration of the DHX9 inhibitor should be predetermined to cause partial growth inhibition (e.g., IC20-IC50) to allow for the identification of both sensitizing and resistance hits.
-
Culture the cells for a sufficient period to allow for the depletion or enrichment of specific sgRNA-containing populations (typically 14-21 days).
-
Passage the cells as needed, ensuring the representation of at least 500 cells per sgRNA is maintained at each passage.
-
Harvest a sample of the initial cell population (T0) and the final populations from both the control and treatment arms.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the harvested cell pellets.
-
Amplify the integrated sgRNA sequences using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds NGS adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform deep sequencing on an NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log2 fold change (LFC) of each sgRNA in the final population compared to the T0 population for both control and treated samples.
-
Use statistical methods like MAGeCK or BAGEL to identify sgRNAs and genes that are significantly depleted (sensitizing hits) or enriched (resistance hits) in the inhibitor-treated population compared to the control population.[15]
-
Mandatory Visualizations
Signaling Pathways
Caption: DHX9 Signaling and Inhibition Pathway.
Experimental Workflow
Caption: Pooled CRISPR Screen Workflow with DHX9 Inhibitor.
Conclusion
The combination of DHX9 inhibition and CRISPR-Cas9 genetic screening represents a promising strategy for identifying novel therapeutic targets and understanding the complex cellular responses to the disruption of DHX9 function. The protocols and data presented here provide a framework for researchers to design and execute such screens, with the potential to accelerate the development of new cancer therapies and expand our knowledge of innate immunity and genome maintenance. As with any screening approach, careful optimization of experimental conditions and rigorous data analysis are paramount for obtaining robust and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Protocol Resource for Performing Pooled shRNA and CRISPR Screens | Springer Nature Experiments [experiments.springernature.com]
- 14. CRISPR/CAS9-based DNA damage response screens reveal gene-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dhx9-IN-1 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the off-target effects of Dhx9-IN-1, a known inhibitor of the ATP-dependent RNA helicase Dhx9. A thorough evaluation of off-target interactions is critical for the development of selective and safe therapeutics. The following sections detail various methodologies, from broad, unbiased proteome-wide screens to targeted biochemical and cellular assays.
Introduction to this compound and Off-Target Assessment
Dhx9, also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in essential cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1] Its role in various cancers has made it an attractive therapeutic target. This compound has been identified as an inhibitor of Dhx9 with a cellular EC50 of 6.94 μM.[2] While this compound offers a valuable tool for studying Dhx9 function and as a potential therapeutic lead, it is imperative to characterize its selectivity and identify any unintended protein interactions, known as off-target effects. Such effects can lead to unforeseen toxicity or confound experimental results. This document outlines a multi-pronged approach to systematically identify and validate the off-target profile of this compound.
Data Presentation: Summary of Potential Experimental Outcomes
The following tables are templates for summarizing quantitative data obtained from the experimental protocols described herein.
Table 1: Biochemical Selectivity Panel for this compound
| Target | Class | IC50 (µM) | Fold Selectivity vs. Dhx9 |
| Dhx9 | DExH-box Helicase | [Insert IC50] | 1 |
| DHX36 | DExH-box Helicase | ||
| DDX3 | DEAD-box Helicase | ||
| DDX5 | DEAD-box Helicase | ||
| WRN | RecQ Helicase | ||
| BLM | RecQ Helicase | ||
| BRIP1 (FANCJ) | DEAH-box Helicase | ||
| Other ATPases | |||
| Kinase X | Protein Kinase | ||
| Kinase Y | Protein Kinase |
Table 2: Proteome-Wide Off-Target Identification Summary
| Method | Putative Off-Target | Cellular Localization | Fold Enrichment / Stabilization | p-value |
| CETSA-MS | Protein A | Nucleus | ||
| Protein B | Cytoplasm | |||
| Chemical Proteomics | Protein C | Mitochondria | ||
| Protein D | Nucleus |
Table 3: Cellular Phenotypic Effects of this compound
| Cell Line | Cancer Type | Proliferation GI50 (µM) | Apoptosis Induction (EC50, µM) | DNA Damage (γH2AX foci) |
| HCT116 | Colorectal Cancer | |||
| A549 | Lung Cancer | |||
| MCF7 | Breast Cancer | |||
| Normal Fibroblasts | Non-cancerous |
Mandatory Visualizations
Caption: High-level workflow for assessing this compound off-target effects.
Caption: Simplified schematic of DHX9's function and inhibition.
Experimental Protocols
Protocol 1: In Vitro Biochemical Selectivity Screening
This protocol is designed to assess the selectivity of this compound against other helicases and ATP-binding enzymes in a purified system.
Objective: To determine the IC50 values of this compound against a panel of purified helicases and ATPases.
Materials:
-
Purified recombinant human Dhx9, and a panel of other helicases (e.g., DHX36, DDX3, DDX5, WRN, BLM) and ATPases.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Appropriate nucleic acid substrates for each helicase (e.g., fluorescently labeled duplex RNA or DNA).
-
Assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar for ATPase activity.
-
384-well plates.
-
Plate reader capable of luminescence or fluorescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute into assay buffer to the desired final concentrations. The concentration range should bracket the known EC50 (e.g., from 0.01 to 100 µM).
-
Enzyme Preparation: Dilute each enzyme to its optimal concentration in assay buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO vehicle to the wells of a 384-well plate.
-
Add 5 µL of the enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Add 2.5 µL of a mix of ATP and the specific nucleic acid substrate to each well to start the reaction. Final concentrations should be at or near the Km for ATP and substrate for each enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time within the linear reaction range.
-
Detection:
-
For Helicase (Unwinding) Activity: Stop the reaction and measure the fluorescence increase from the unwound, labeled single-stranded nucleic acid.
-
For ATPase Activity: Add ADP-Glo™ reagents according to the manufacturer's protocol and measure the luminescence.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
-
Calculate the fold selectivity by dividing the IC50 of the off-target enzyme by the IC50 of Dhx9.
-
References
Application Notes and Protocols for Dhx9-IN-1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DExD/H-box helicase 9 (DHX9) is a multifunctional enzyme involved in various cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1] Elevated expression of DHX9 is observed in multiple cancer types and is often associated with poor prognosis.[1] DHX9's role in resolving R-loops (RNA:DNA hybrids) and preventing DNA damage makes it a compelling target for cancer therapy.[2] Inhibition of DHX9 leads to the accumulation of R-loops, replication stress, and DNA damage, which can selectively kill cancer cells.[1] Furthermore, DHX9 inhibition has been shown to induce a tumor-intrinsic interferon response, making immunologically "cold" tumors "hot" and more susceptible to immunotherapy.[3][4]
This document provides detailed application notes and protocols for the use of the DHX9 inhibitor, Dhx9-IN-1, and its analogs (such as ATX968), in combination with other cancer therapies. These guidelines are intended to assist researchers in designing and executing experiments to explore the synergistic potential of DHX9 inhibition in various cancer models.
Mechanism of Action of DHX9 Inhibition
DHX9 is an ATP-dependent RNA/DNA helicase that unwinds RNA and DNA duplexes.[3][5] Its inhibition disrupts these critical functions, leading to several downstream effects that can be exploited for therapeutic benefit:
-
R-loop Accumulation and DNA Damage: DHX9 resolves R-loops, which are three-stranded nucleic acid structures that can form during transcription.[2] Inhibition of DHX9 leads to the accumulation of these structures, causing replication fork stalling, DNA double-strand breaks (DSBs), and ultimately, apoptosis in cancer cells.[3]
-
Induction of Viral Mimicry and Innate Immune Response: The accumulation of cytosolic double-stranded RNA (dsRNA) and DNA fragments resulting from DHX9 inhibition triggers the cGAS-STING pathway, a key component of the innate immune system.[3] This "viral mimicry" leads to the production of type I interferons and other pro-inflammatory cytokines, which can recruit and activate immune cells in the tumor microenvironment.[3][6]
-
Synergy with Other Cancer Therapies: The induction of DNA damage and immune activation by DHX9 inhibition provides a strong rationale for combination therapies.
Combination Therapy Strategies
Combination with Immune Checkpoint Blockade (ICB)
Rationale: Many tumors are resistant to ICB due to a lack of T-cell infiltration (immunologically "cold" tumors). By inducing a tumor-intrinsic interferon response, DHX9 inhibition can convert these "cold" tumors into "hot" tumors, thereby sensitizing them to ICB.[3][7]
Quantitative Data Summary:
While specific in vivo combination data for a DHX9 inhibitor with immunotherapy is still emerging, studies on DHX9 depletion have shown significant enhancement of anti-PD-1 therapy efficacy in mouse models of small cell lung cancer (SCLC), resulting in increased mouse survival.[3] Preclinical studies with the DHX9 inhibitor ATX968 have demonstrated robust and durable tumor regression in SCLC and microsatellite instability-high (MSI-H) colorectal cancer xenograft models as a monotherapy, providing a strong basis for forthcoming combination studies.[8][9]
| Cancer Model | Treatment | Outcome | Reference |
| SCLC (Mouse xenograft) | DHX9 depletion + anti-PD-1 antibody | Increased mouse survival compared to anti-PD-1 alone | [3] |
| SCLC (Mouse xenograft) | ATX968 (oral monotherapy) | Robust and durable tumor regression | [8] |
| MSI-H Colorectal Cancer (Mouse xenograft) | ATX968 (oral monotherapy) | Robust and durable tumor regression | [9] |
Combination with PARP Inhibitors
Rationale: PARP inhibitors (PARPis) are effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. DHX9 has been shown to interact with PARP1 and is involved in the prevention of R-loop-associated DNA damage.[2] Combining a DHX9 inhibitor with a PARPi could therefore lead to synthetic lethality in a broader range of tumors beyond those with HRR defects.
Quantitative Data Summary:
Data on the direct combination of a specific DHX9 inhibitor with a PARPi is still under investigation. However, the known interaction between DHX9 and PARP1 suggests a strong potential for synergistic effects.[2]
Combination with ATR/AKT Inhibitors
Rationale: The accumulation of R-loops and subsequent replication stress caused by DHX9 inhibition can activate the ATR-Chk1 signaling pathway.[8] Furthermore, AKT1 has been shown to interact with DHX9 to mitigate R-loop-induced replication stress.[10] Therefore, combining a DHX9 inhibitor with an ATR or AKT inhibitor could be an effective strategy to enhance cancer cell killing, particularly in tumors resistant to other therapies like PARP inhibitors.[10]
Quantitative Data Summary:
A quantitative high-throughput drug combination screen identified the combination of an ATR inhibitor and an AKT inhibitor as an effective treatment strategy for both PARPi-sensitive and PARPi-resistant BRCA-mutant high-grade serous ovarian cancer (HGSOC).[10] This combination induced DNA damage and R-loop-mediated replication stress.[10] While this study did not directly test a DHX9 inhibitor, it provides a strong rationale for exploring the triple combination of DHX9i, ATRi, and AKTi.
| Cancer Model | Treatment | Outcome | Reference |
| PARPi-resistant BRCAm HGSOC cell lines | ATR inhibitor + AKT inhibitor | Significant reduction in cell growth compared to single agents | [10] |
| PARPi-resistant BRCA2m HGSOC models | ATR inhibitor + AKT inhibitor | Induction of apoptosis and DNA damage | [10] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the half-maximal effective concentration (EC50) of this compound alone and in combination with other therapies.
Materials:
-
Cancer cell lines of interest
-
This compound (or ATX968)
-
Combination drug (e.g., PARP inhibitor, ATR inhibitor, anti-PD-1 antibody for in vivo studies)
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat the cells with single agents or in a matrix format for combination studies. Include a DMSO-treated control.
-
Incubate the plates for 72-120 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values and combination indices (CI) using appropriate software (e.g., GraphPad Prism, CompuSyn).
Protocol 2: Immunofluorescence for R-loops and γH2AX
This protocol is for visualizing and quantifying the accumulation of R-loops and DNA damage (γH2AX foci) upon DHX9 inhibition.
Materials:
-
Cells grown on coverslips
-
This compound (or ATX968)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBST)
-
Primary antibodies: anti-DNA-RNA hybrid (S9.6 clone) and anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBST and incubate with secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount coverslips on slides and image using a fluorescence microscope.
-
Quantify the fluorescence intensity of S9.6 staining and the number of γH2AX foci per nucleus using software like ImageJ or CellProfiler.
Protocol 3: In Vivo Xenograft Studies
This protocol is for evaluating the anti-tumor efficacy of this compound in combination with other therapies in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line for xenograft implantation
-
This compound (or ATX968) formulated for oral gavage
-
Combination drug (e.g., anti-PD-1 antibody for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, combination drug alone, combination of both).
-
Administer treatments as per the desired schedule (e.g., this compound daily by oral gavage, anti-PD-1 antibody twice a week by IP injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
DHX9 Inhibition Signaling Pathway
Caption: DHX9 inhibition leads to R-loop and dsRNA accumulation, causing DNA damage and activating the cGAS-STING pathway for an anti-tumor immune response.
Experimental Workflow for Combination Therapy Evaluation
Caption: A typical workflow for evaluating DHX9 inhibitor combination therapies, from in vitro validation to in vivo efficacy and biomarker analysis.
Conclusion
Inhibition of DHX9 presents a promising new strategy in cancer therapy, particularly in combination with immunotherapy and agents targeting DNA damage response pathways. The ability of DHX9 inhibitors to induce synthetic lethality and convert immunologically "cold" tumors to "hot" provides a strong rationale for their development in combination regimens. The protocols and data presented here offer a framework for researchers to further explore and validate the therapeutic potential of this compound and other DHX9 inhibitors in a variety of cancer contexts. Further research is warranted to identify predictive biomarkers for response and to optimize combination strategies for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AKT1 interacts with DHX9 to mitigate R-loop-induced replication stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Dhx9-IN-1 Treatment in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the use of Dhx9-IN-1, a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9), in primary cell cultures. DHX9 is an ATP-dependent RNA helicase with crucial roles in transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic development.[1][2] This document outlines the preparation of this compound, treatment procedures for primary cells, and methods for assessing its biological effects. The provided protocols are based on available data for the potent and selective DHX9 inhibitor ATX968 (also known as DHX9-IN-2), which serves as a paradigm for this compound. Researchers should note that primary cells may exhibit different sensitivities compared to cancer cell lines, and therefore, optimization of concentrations and incubation times is critical.
Product Information and Storage
| Inhibitor Name | Synonym(s) | Target | EC50 (cellular assay) |
| This compound | example 160 | DHX9 | 6.94 μM[3][4] |
| ATX968 | DHX9-IN-2 | DHX9 | 0.054 μM (circBRIP1 assay)[5] |
Solubility and Storage of this compound:
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 100 mg/mL (216.69 mM) | -80°C (6 months), -20°C (1 month)[3] |
Note: For ATX968, a potent analog, the IC50 for helicase activity is 8 nM.[6]
Signaling Pathway of DHX9
DHX9 is a multi-domain protein that plays a central role in various cellular processes by unwinding DNA and RNA secondary structures. Its activity is implicated in DNA replication, transcription, translation, and the maintenance of genomic stability. DHX9 inhibition has been shown to increase the formation of R-loops (RNA:DNA hybrids), leading to replication stress, DNA damage, cell cycle arrest, and ultimately apoptosis, particularly in cancer cells with deficient mismatch repair (dMMR).[1][2]
Caption: Simplified diagram of DHX9's role in the nucleus and its inhibition by this compound.
Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for treating primary cells with this compound and subsequent analysis.
Caption: General experimental workflow for this compound treatment and analysis in primary cells.
Detailed Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 461.48 g/mol , dissolve 4.61 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 80°C) and sonication may be required for complete solubility of this compound.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][5]
2. Treatment of Primary Cells with this compound
-
Materials:
-
Primary cells in culture
-
Complete cell culture medium appropriate for the primary cell type
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Procedure:
-
Cell Seeding: Plate primary cells at a density appropriate for the planned downstream assay and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell type. Based on data from cancer cell lines, a starting concentration range of 0.1 µM to 10 µM is suggested.[1][5]
-
Vehicle Control: Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the highest concentration of this compound used.
-
Treatment: Remove the old medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Treatment times can range from 24 to 120 hours, depending on the assay.[1][2] For initial experiments, a 48-hour or 72-hour time point is recommended.
-
Observation: Monitor the cells for any morphological changes during the treatment period.
3. Downstream Assays
The following are examples of assays to assess the effects of this compound treatment.
a. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration.
-
Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
b. Western Blot for DNA Damage and Replication Stress Markers
This technique is used to detect specific proteins in a cell extract. Key markers to assess following DHX9 inhibition include phosphorylated histone H2A.X (γH2AX) and phosphorylated Replication Protein A (p-RPA) as indicators of DNA damage and replication stress, respectively.
Procedure:
-
Treat cells with this compound (e.g., 1 µM) or vehicle for 24 to 72 hours.[1][2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies against γH2AX, p-RPA, DHX9, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
c. Immunofluorescence for R-loop Formation
This method allows for the visualization of R-loops within the nucleus.
Procedure:
-
Grow and treat cells on glass coverslips with this compound (e.g., 1 µM) or vehicle for 48 hours.[1]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Tween in PBS.
-
Block with a suitable blocking buffer.
-
Incubate with an S9.6 antibody, which specifically recognizes RNA:DNA hybrids.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
d. Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis.
Procedure:
-
Treat cells with this compound (e.g., 1 µM) or vehicle for various time points (e.g., 24, 48, 72, 96, 120 hours).[1]
-
For Cell Cycle Analysis: Harvest and fix the cells in 70% ethanol. Stain the DNA with a fluorescent dye such as propidium iodide (PI) and analyze by flow cytometry.
-
For Apoptosis Analysis: Harvest the cells and stain with Annexin V-PE and a viability dye (e.g., LIVE/DEAD Fixable Violet) according to the manufacturer's protocol.[1][2] Analyze by flow cytometry.
Quantitative Data Summary
The following tables summarize key quantitative data for DHX9 inhibitors from published studies, primarily in cancer cell lines. These values should serve as a reference for designing experiments in primary cells.
Table 1: In Vitro Efficacy of DHX9 Inhibitors
| Compound | Assay | Cell Line Context | Parameter | Value |
| This compound | Cellular Target Engagement | Not specified | EC50 | 6.94 µM[3][4] |
| ATX968 | circBRIP1 Induction | Cancer cell lines | EC50 | 0.054 µM[5] |
| ATX968 | Anti-Proliferation | MSI-H/dMMR cells | Concentration | 10 µM (for 10 days)[5] |
| ATX968 | R-loop Accumulation | MSI-H/dMMR cells | Concentration | 1 µM (for 2 days)[5] |
Table 2: Exemplary Treatment Conditions from In Vitro Studies with ATX968
| Assay | Cell Type | Concentration | Duration | Observed Effect | Reference |
| DNA Damage and Replication Stress | Colorectal Cancer Cells | 1 µM | 1-7 days | Increased γH2AX and p-RPA | [1][2] |
| R-loop Formation | Colorectal Cancer Cells | 1 µM | 48 hours | Increased nuclear R-loops | [1] |
| Apoptosis Analysis | Colorectal Cancer Cells | 1 µM | 1-6 days | Time-dependent increase in Annexin V positive cells | [1][2] |
| Cell Cycle Arrest | Colorectal Cancer Cells | 1 µM | 1-6 days | Accumulation in S-phase | [1][2] |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers initiating studies with the DHX9 inhibitor this compound in primary cells. It is imperative to perform careful dose-response and time-course experiments to determine the optimal conditions for each specific primary cell type. The methodologies described will enable the investigation of the biological consequences of DHX9 inhibition and its potential as a therapeutic strategy.
References
Troubleshooting & Optimization
Dhx9-IN-1 solubility and stability issues
Welcome to the technical support center for DHX9-IN-1, a potent inhibitor of the ATP-dependent RNA helicase A (DHX9). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of DHX9, an ATP-dependent RNA helicase.[1][2] DHX9 is involved in various cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability.[3] By inhibiting the enzymatic activity of DHX9, this compound can be used to study the cellular functions of this helicase and has shown potential as an anti-tumor agent.[1][2] DHX9 inhibitors work by interfering with the ability of the DHX9 protein to hydrolyze ATP, which is essential for unwinding RNA and RNA-DNA hybrid structures.[3]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in a suitable organic solvent like DMSO to prepare a concentrated stock solution.[4] For example, a stock solution of 80 mg/mL (189.60 mM) in DMSO can be prepared, and sonication may be required to fully dissolve the compound.[4] Always use a freshly opened or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: How should I store the this compound stock solution?
A3: Stock solutions of this compound should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is important to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1][4]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should typically not exceed 0.1%.[4] If a higher concentration is necessary, it is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiment to assess any potential solvent-induced effects on the cells.[4]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution.
This is a common issue given the hydrophobic nature of many small molecule inhibitors. Here’s a step-by-step guide to address this problem.
Troubleshooting Workflow: Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation issues.
Detailed Steps:
-
Check the Stock Solution: Ensure your stock solution is completely dissolved. If you observe any precipitate in the stock, gently warm the vial and sonicate until the solution is clear.[1][4] Confirm that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
-
Review Working Solution Preparation: When diluting the stock solution into your aqueous buffer or cell culture medium, add the stock solution to the final solution dropwise while vortexing or stirring to ensure rapid and even mixing. Preparing the working solution fresh for each experiment is highly recommended.
-
Consider Co-solvents for In Vivo Studies: For animal studies, specific formulations are recommended to improve solubility and bioavailability. These often include a combination of DMSO, PEG300, Tween 80, and saline or corn oil.[1]
Issue 2: Inconsistent or unexpected experimental results.
Variability in results can stem from issues with compound stability or off-target effects.
Troubleshooting Workflow: Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Ensure Compound Integrity: As this compound stock solutions have limited stability at -20°C (1 month), it is crucial to use a fresh or properly stored aliquot for each experiment.[1] Degradation of the compound will lead to a decrease in its effective concentration and inconsistent results.
-
Confirm On-Target Activity: The expected cellular effects of DHX9 inhibition include an increase in R-loops and markers of replication stress and DNA damage, such as phosphorylation of RPA32 and γH2AX.[5] If your results are inconsistent with these known effects, consider performing a dose-response experiment to confirm the EC50 value in your specific cell line. The reported EC50 for this compound is 6.94 µM.[1]
-
Use Appropriate Controls: To validate that the observed phenotype is due to the inhibition of DHX9, consider using a structurally different DHX9 inhibitor as a positive control or using siRNA-mediated knockdown of DHX9 to compare the phenotypes.
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Notes |
| Solubility | 3.85 mg/mL (8.34 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Requires sonication.[1] |
| 2.5 mg/mL (5.42 mM) | 10% DMSO, 90% Corn Oil | Requires sonication.[1] | |
| EC50 (Cellular) | 6.94 µM | - | - |
| Stock Solution Stability | 6 months | DMSO | Store at -80°C.[1] |
| 1 month | DMSO | Store at -20°C.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For a final concentration of 10 µM in your cell culture medium, first prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM solution.
-
Add the required volume of the 100 µM intermediate solution to your cells. For instance, add 100 µL of the 100 µM solution to 900 µL of cell culture medium in a well to achieve a final concentration of 10 µM.
-
Ensure the final DMSO concentration is below 0.1%.[4]
-
Always include a vehicle control (DMSO at the same final concentration) in your experimental setup.
Protocol 2: Formulation of this compound for In Vivo Animal Studies
This protocol yields a clear solution of 3.85 mg/mL.[1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 38.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
If precipitation occurs, sonication can be used to aid dissolution.[1] This formulation should be prepared fresh before administration.
Signaling Pathway and Experimental Workflow Diagrams
DHX9's Role in DNA Damage Response and R-loop Resolution
DHX9 plays a critical role in maintaining genome stability by resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and lead to DNA damage if not properly regulated. Inhibition of DHX9 is expected to lead to an accumulation of R-loops and subsequent activation of the DNA damage response pathway.
Caption: The impact of this compound on R-loop resolution and DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHX9-IN-2 | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dhx9-IN-1 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dhx9-IN-1, a potent inhibitor of the ATP-dependent RNA helicase A (DHX9). Here you will find detailed protocols, troubleshooting advice, and critical data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the ATP-dependent RNA helicase A (DHX9).[1][2] DHX9 is a crucial enzyme involved in various cellular processes, including transcription, RNA processing and transport, and the maintenance of genomic stability.[3][4][5] By inhibiting the enzymatic activity of DHX9, this compound can induce anti-tumor effects, making it a valuable tool for cancer research.[1][2]
Q2: What are the known cellular consequences of inhibiting DHX9?
A2: Inhibition of DHX9 has been shown to trigger a tumor-intrinsic interferon response, lead to replication stress, and ultimately cause apoptosis in cancer cells.[3][4] DHX9 depletion can also lead to the accumulation of double-stranded RNA (dsRNA) and R-loops (DNA/RNA hybrids), which are sensed by the cell's innate immune system.[3][6]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: A good starting point for cell-based assays is to perform a dose-response experiment ranging from approximately 0.1 µM to 100 µM. This compound has a reported EC50 of 6.94 μM in cells.[1][2] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. We strongly recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][2] When preparing working solutions for your experiments, it is crucial to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments.
Quantitative Data for DHX9 Inhibitors
The following table summarizes the reported potency of this compound and other notable DHX9 inhibitors. This data can be used for comparison and to guide experimental design.
| Inhibitor | Assay Type | Value | Cell Line/Target | Reference |
| This compound | Cell-based EC50 | 6.94 µM | - | [1][2] |
| Dhx9-IN-3 | Anti-proliferation IC50 | 8.7 nM | LS411N | [1] |
| Dhx9-IN-5 | Biochemical IC50 | 4.3 nM | DHX9 | [1] |
| Dhx9-IN-7 | Cellular Target Engagement EC50 | 0.105 µM | DHX9 | [1] |
| Dhx9-IN-8 | Cellular Target Engagement EC50 | 3.4 µM | DHX9 | [1] |
| Dhx9-IN-9 | Cellular Target Engagement EC50 | 0.0177 µM | DHX9 | [1][7] |
| Dhx9-IN-10 | Cellular Target Engagement EC50 | 9.04 µM | DHX9 | [1] |
| Dhx9-IN-11 | Cellular Target Engagement EC50 | 0.0838 µM | DHX9 | [1] |
| Dhx9-IN-12 | Cellular Target Engagement EC50 | 0.917 µM | DHX9 | [1] |
| Dhx9-IN-14 | Cellular Target Engagement EC50 | 3.4 µM | DHX9 | [1] |
| Dhx9-IN-15 | Cellular Target Engagement EC50 | 0.232 µM | DHX9 | [1] |
| Dhx9-IN-17 | Cellular Target Engagement EC50 | 0.161 µM | DHX9 | [1] |
| ATX968 | circBRIP1 EC50 | 0.054 µM | - | [1] |
| ATX968 | LS411N IC50 | 0.663 µM | LS411N | [8] |
| Enoxacin | A549 IC50 | 25.52 µg/ml | A549 | [9] |
| Enoxacin | NC-shRNA-A549 IC50 | 28.66 µg/ml | A549 (control shRNA) | [9] |
| Enoxacin | DHX9-shRNA-A549 IC50 | 49.04 µg/ml | A549 (DHX9 knockdown) | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting. Mix the cell suspension between plating to prevent settling. Use a multichannel pipette for consistent volume dispensing.
-
-
Possible Cause: Edge effects on the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.
-
Issue: No significant effect of the inhibitor, even at high concentrations.
-
Possible Cause: The chosen cell line is resistant to DHX9 inhibition.
-
Solution: Verify the expression of DHX9 in your cell line via Western blot or qPCR. Consider testing other cell lines known to be sensitive to DHX9 inhibition.
-
-
Possible Cause: The inhibitor is inactive.
-
Solution: Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the treatment duration (e.g., to 72 hours) to allow for the inhibitor's effects to manifest.
-
Issue: High background signal in the vehicle control wells.
-
Possible Cause: High DMSO concentration is causing cytotoxicity.
-
Solution: Ensure the final DMSO concentration is below 0.5% (ideally <0.1%). Perform a DMSO toxicity curve to determine the tolerance of your specific cell line.
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Practice sterile cell culture techniques.
-
Issue: Precipitate formation upon adding the inhibitor to the medium.
-
Possible Cause: Poor solubility of the inhibitor at the working concentration.
-
Solution: Prepare a more diluted intermediate stock of this compound in DMSO before the final dilution in the aqueous cell culture medium. Ensure thorough mixing after adding the inhibitor to the medium.
-
Visualizations
Signaling Pathway of DHX9 Inhibition
Caption: Signaling pathway affected by DHX9 inhibition.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal inhibitor concentration.
Troubleshooting Logic for this compound Experiments
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. accenttx.com [accenttx.com]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting Dhx9-IN-1 in vitro assay variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the Dhx9-IN-1 inhibitor in in vitro helicase assays. Variability in experimental results can arise from multiple factors, including reagent integrity, assay conditions, and procedural execution. This document aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and why is it a therapeutic target?
DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that unwinds DNA and RNA duplexes, as well as more complex structures like R-loops and G-quadruplexes. It plays a crucial role in many essential cellular processes, including DNA replication, transcription, translation, RNA processing, and maintaining genomic stability. Because many of these processes are dysregulated in cancer, DHX9 has emerged as an attractive therapeutic target. Elevated expression of DHX9 is found in multiple cancer types, and its inhibition can lead to cell-cycle arrest and apoptosis, particularly in tumors with specific genetic backgrounds like microsatellite instability.
Q2: What is the mechanism of action for a DHX9 inhibitor like this compound?
DHX9 inhibitors are designed to interfere with the enzymatic activity of the DHX9 protein. DHX9 is an ATP-dependent helicase, meaning it uses energy from ATP hydrolysis to unwind nucleic acid structures. Inhibitors can block this activity by, for example, binding to the ATP-binding site or an allosteric site, which prevents the enzyme from using ATP or changing its shape to an inactive state. By halting the unwinding process, these inhibitors disrupt the vital cellular functions that rely on DHX9, which can suppress the proliferation of cancer cells. This compound is an inhibitor of DHX9 with a reported EC50 of 6.94 μM in cellular assays.
Q3: What type of substrate is typically used in a DHX9 helicase assay?
DHX9 can unwind a variety of substrates, including DNA/DNA duplexes, RNA/RNA duplexes, and RNA/DNA hybrids. It is also known to resolve more complex structures like R-loops and G-quadruplexes (G4s). For in vitro inhibitor screening, a common substrate is a partially double-stranded nucleic acid with a 3' single-stranded tail, which is the direction DHX9 translocates. Often, this substrate is labeled with a fluorophore and a quencher (FRET pair) to allow for a continuous, fluorescence-based readout of helicase activity. As the duplex is unwound, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
DHX9's Role in Nucleic Acid Metabolism
The following diagram illustrates the central role of DHX9 in various cellular pathways involving nucleic acids. Inhibition by this compound disrupts these critical functions.
Detailed Experimental Protocol: Fluorescence-Based Helicase Assay
This protocol is a representative method for measuring DHX9 helicase activity and its inhibition by this compound in a 384-well plate format, adapted from established helicase assay methodologies.
1. Reagent Preparation
-
DHX9 Enzyme Stock: Prepare a concentrated stock of purified recombinant human DHX9 protein. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Nucleic Acid Substrate: A FRET-based substrate is recommended, such as a DNA or RNA duplex with a 3' overhang and labeled with a fluorophore (e.g., FAM) and a quencher (e.g., dabcyl). Resuspend in nuclease-free buffer and store at -20°C or -80°C.
-
This compound Inhibitor: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C. Note the storage recommendations: use within 1 month at -20°C or 6 months at -80°C.
-
ATP Solution: Prepare a 10 mM stock of high-purity ATP in nuclease-free water, adjust pH to 7.5, and store in aliquots at -20°C.
2. Assay Buffer and Reagent Concentrations
Quantitative parameters for the assay should be optimized empirically. The following table provides a validated starting point.
| Component | Stock Concentration | Final Concentration | Notes |
| HEPES, pH 7.5 | 1 M | 40 mM | Maintain stable pH. |
| MgCl2 | 1 M | 20 mM | Essential cofactor for ATP hydrolysis. |
| DTT | 1 M | 1 mM | Reducing agent to maintain enzyme integrity. |
| Tween-20 | 10% | 0.01% | Detergent to prevent non-specific binding. |
| BSA | 10 mg/mL | 0.01% | Carrier protein to stabilize the enzyme. |
| RNase Inhibitor | 40 U/µL | 0.004 U/µL | Crucial for RNA substrates. |
| DHX9 Enzyme | 1 µM | 0.5 - 5 nM | Titrate for optimal signal window. |
| FRET Substrate | 10 µM | 10 - 20 nM | Concentration should be below the Km value. |
| ATP | 10 mM | 5 µM | Titrate to be near the Km for ATP. |
| This compound | 10 mM (in DMSO) | 0.1 - 100 µM | Perform a serial dilution. |
3. Experimental Workflow Diagram
4. Assay Procedure
-
Prepare Inhibitor Plate: Perform a serial dilution of this compound in DMSO, then dilute into assay buffer. Dispense into a 384-well non-binding black plate. Include "no inhibitor" (0% inhibition, e.g., DMSO only) and "no enzyme" (100% inhibition) controls.
-
Add Enzyme/Substrate Mix: Prepare a master mix of DHX9 enzyme and the FRET substrate in assay buffer. Add this mix to all wells of the plate.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare an ATP solution in assay buffer. Start the reaction by adding the ATP solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for your chosen fluorophore.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the results to determine the IC50 value.
Troubleshooting Guide
Q1: My positive control (DHX9 + ATP, no inhibitor) shows very low or no activity. What are the possible causes?
-
Inactive Enzyme: The enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of DHX9 enzyme. Verify protein integrity on an SDS-PAGE gel. Always store enzymes at the recommended temperature and avoid repeated freezing and thawing.
-
-
Missing Essential Cofactors: The helicase activity is strictly dependent on ATP and Mg2+.
-
Solution: Double-check that both ATP and MgCl2 were added to the reaction at the correct final concentrations.
-
-
Degraded Substrate or ATP: The nucleic acid substrate can be degraded by nucleases, and ATP can hydrolyze over time.
-
Solution: Use fresh aliquots of substrate and ATP. Ensure all buffers and water are nuclease-free, especially when working with RNA substrates.
-
-
Incorrect Assay Buffer Conditions: Enzyme activity is sensitive to pH and temperature.
-
Solution: Confirm the pH of your assay buffer. Ensure the assay is performed at the optimal temperature (e.g., 37°C). Note that some assay buffers should be brought to room temperature before use.
-
Q2: I am observing a high background signal in my negative control (no enzyme) wells.
-
Substrate Instability: The FRET-labeled duplex may be unstable and spontaneously dissociating, leading to a false-positive signal.
-
Solution: Test the thermal stability of your substrate. You may need to redesign the substrate with a longer duplex region or different sequences.
-
-
Nuclease Contamination: Contaminating nucleases in the buffer or other reagents could be degrading the substrate.
-
Solution: Use fresh, certified nuclease-free reagents. Include an RNase inhibitor if using an RNA substrate.
-
-
Compound Interference: The inhibitor itself might be fluorescent at the measurement wavelengths.
-
Solution: Run a control plate with just the inhibitor in assay buffer (no enzyme or substrate) to check for autofluorescence.
-
Q3: The IC50 value for this compound is highly variable between experiments or much higher than expected.
-
Inhibitor Solubility and Stability: this compound may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the wells for precipitation. Ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤1%). Prepare fresh dilutions of the inhibitor for each experiment from a validated stock.
-
-
Incorrect Enzyme or ATP Concentration: The apparent potency of an inhibitor can be affected by the concentration of the enzyme and its substrate (ATP).
-
Solution: Ensure you are using a consistent, validated concentration of DHX9. If the ATP concentration is too high, a competitive inhibitor will appear less potent. Assays are often run with ATP at or near its Km value.
-
-
Pipetting Inaccuracy: Small volume errors during serial dilutions can lead to large variations in the final inhibitor concentration.
-
Solution: Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix of reagents whenever possible to reduce well-to-well variability.
-
Q4: My data is generally noisy, with high variability among replicates.
This is a common issue that can stem from several sources. The following troubleshooting flowchart provides a systematic way to diagnose the problem.
Technical Support Center: Overcoming Resistance to DHX9-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the DHX9 inhibitor, DHX9-IN-1. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal EC50 value for your specific cell line. The reported EC50 for this compound is 6.94 μM in certain cells, but this can vary.[1] |
| Incorrect Drug Preparation or Storage | Ensure this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its activity.[1] |
| Cell Line Insensitivity | Not all cancer cell lines are equally sensitive to DHX9 inhibition. Microsatellite instable-high (MSI-H) tumors with deficient mismatch repair (dMMR) show a strong dependence on DHX9.[2] Consider testing cell lines with these characteristics. |
| Rapid Drug Efflux | Cancer cells can develop resistance by upregulating drug efflux pumps. Consider co-treatment with an inhibitor of common efflux pumps like verapamil (for P-glycoprotein) to assess this possibility. |
| Intrinsic Resistance Mechanisms | Cells may have inherent mechanisms that compensate for DHX9 inhibition. Analyze baseline expression levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) which can confer resistance. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
| Inconsistent this compound Activity | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Assay-Specific Variability | Ensure consistent incubation times and reagent concentrations for all assays (e.g., MTT, CCK-8). Include appropriate positive and negative controls in every experiment. |
Problem 3: Difficulty confirming on-target activity of this compound.
| Possible Cause | Suggested Solution |
| Lack of a direct readout for DHX9 activity in cells | DHX9 inhibition is expected to increase the formation of R-loops and induce an interferon response. Assess these downstream markers to confirm target engagement. |
| Antibody Issues for Downstream Markers | Validate antibodies for markers like γH2AX (DNA damage) and p-IRF3 (interferon response) using positive and negative controls. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the ATP-dependent RNA helicase DHX9.[1] DHX9 is involved in various cellular processes, including transcription, RNA processing, and maintenance of genomic stability by resolving R-loops (RNA:DNA hybrids).[3] Inhibition of DHX9's helicase activity leads to the accumulation of R-loops, which can cause DNA damage, replication stress, and the activation of a tumor-intrinsic interferon response.[4][5]
Q2: How can I verify that this compound is inhibiting DHX9 in my cancer cells?
A2: You can indirectly verify the on-target activity of this compound by assessing its known downstream effects:
-
Increased R-loop formation: Use immunofluorescence with an S9.6 antibody to visualize and quantify R-loops.[6][7][8]
-
Induction of an interferon response: Measure the upregulation of interferon-stimulated genes (ISGs) like IFIT1, OAS1, and MX1 using qRT-PCR.[9][10][11]
-
Increased DNA damage and replication stress: Perform a Western blot to detect increased levels of phosphorylated H2AX (γH2AX) and CHK1.[4]
Q3: My cancer cells have developed resistance to this compound. What are the potential mechanisms and how can I overcome this?
A3: Acquired resistance to helicase inhibitors can occur through several mechanisms.[12][13][14] Here are some possibilities and strategies to overcome them:
-
Upregulation of compensatory pathways: Cancer cells might upregulate alternative pathways to resolve R-loops or bypass the replication stress induced by DHX9 inhibition.
-
Target mutation: Mutations in the DHX9 gene could alter the drug-binding site, reducing the efficacy of this compound.
-
Solution: Sequence the DHX9 gene in your resistant cell lines to identify potential mutations. If a mutation is found, a different DHX9 inhibitor with an alternative binding mode may be effective.
-
-
Increased expression of anti-apoptotic proteins: Elevated levels of proteins like Bcl-2 or Mcl-1 can make cells more resistant to apoptosis induced by DHX9 inhibition.
-
Solution: Combine this compound with BH3 mimetics (e.g., ABT-737) to overcome this resistance.[17]
-
Q4: What are some potential off-target effects of this compound?
A4: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a possibility with any small molecule inhibitor. To address this, consider the following:
-
Perform rescue experiments: If possible, transfect cells with a drug-resistant mutant of DHX9 to see if it reverses the effects of this compound.
-
Use genetic approaches: Compare the phenotype of this compound treatment with that of DHX9 knockdown using siRNA or CRISPR to confirm that the effects are specific to DHX9 inhibition.
III. Data Presentation
Table 1: Summary of Expected Phenotypes upon DHX9 Inhibition
| Phenotype | Cellular Process Affected | Recommended Assay |
| Decreased Cell Viability | Proliferation, Apoptosis | MTT, CCK-8, or similar viability assays |
| Increased R-loop Accumulation | Genomic Stability, Transcription | Immunofluorescence (S9.6 antibody) |
| DNA Damage Response Activation | Genomic Stability | Western Blot (γH2AX, p-CHK1) |
| Upregulation of Interferon-Stimulated Genes | Innate Immune Signaling | qRT-PCR |
| Cell Cycle Arrest | Cell Proliferation | Flow Cytometry (Propidium Iodide staining) |
IV. Experimental Protocols
1. Cell Viability Assay (MTT)
This protocol is adapted from standard MTT assay procedures.[18][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Immunofluorescence for R-loops
This protocol is based on established methods for R-loop detection.[6][7][8][21][22]
-
Cell Culture: Grow cells on coverslips in a 24-well plate and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the S9.6 primary antibody (which specifically recognizes RNA:DNA hybrids) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
3. Western Blot for DHX9 and DNA Damage Markers
This protocol follows standard Western blotting procedures.[23][24][25][26]
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHX9, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
4. qRT-PCR for Interferon-Stimulated Genes (ISGs)
This protocol is based on standard qRT-PCR procedures.[9][10][11][27][28]
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for your target ISGs (e.g., IFIT1, OAS1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
V. Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. data.starklab.org [data.starklab.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structural Chemistry of Helicase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 17. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell viability assay and chemotherapeutics drugs treatment [bio-protocol.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Immunofluorescence microscopy of G-quadruplexes and R-loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Live-cell imaging unveils distinct R-loop populations with heterogeneous dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]
- 24. DHX9 antibody (17721-1-AP) | Proteintech [ptglab.com]
- 25. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
- 27. Type I Interferon and Interferon-stimulated Gene Expression in Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of interferon-stimulated gene expression from embryogenesis through adulthood, with and without constitutive MDA5 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dhx9-IN-1 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of Dhx9-IN-1 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this relate to potential toxicity?
A1: this compound is an inhibitor of DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase. DHX9 is involved in numerous critical cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] By inhibiting DHX9, this compound can disrupt these fundamental processes. While this is desirable in cancer cells which may be "addicted" to DHX9, it can also affect normal, healthy cells, leading to potential toxicity.[1] The role of DHX9 in normal cell cycle progression and DNA replication suggests that tissues with a high rate of cell turnover may be particularly susceptible to the toxic effects of this compound.[1][2]
Q2: What are the potential on-target toxicities of inhibiting DHX9 in vivo?
A2: Given that DHX9 is ubiquitously expressed in normal tissues, on-target inhibition by this compound could theoretically lead to a range of toxicities.[3] DHX9 plays a crucial role in maintaining genomic stability and resolving R-loops.[2] Its inhibition could therefore lead to DNA damage, particularly in rapidly dividing cells. This could manifest as hematological toxicity (affecting bone marrow), gastrointestinal toxicity (affecting the lining of the gut), and reproductive toxicity. Researchers should closely monitor for signs related to these organ systems.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any small molecule inhibitor, off-target activities are possible and can contribute to the overall toxicity profile. It is crucial to include comprehensive monitoring of animal health to identify any unexpected adverse events.
Q4: What are the initial steps to take before starting an in vivo study with this compound?
A4: Before initiating in vivo experiments, it is essential to conduct thorough dose-range finding (DRF) studies.[4][5][6] These preliminary studies help to determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for subsequent efficacy studies.[4][5] Careful selection of the vehicle for drug delivery is also critical to avoid confounding toxicities.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected animal mortality at the intended therapeutic dose. | The dose may be too high for the specific animal strain or model. The formulation or vehicle may be causing toxicity. | Conduct a thorough dose-range finding study to establish the MTD.[4][5] Evaluate the tolerability of the vehicle alone in a control group.[7][8] Consider alternative, less toxic vehicles.[9][10] |
| Significant weight loss or decreased food and water intake in treated animals. | This can be a sign of systemic toxicity, potentially affecting the gastrointestinal tract or causing general malaise. | Reduce the dose of this compound. Monitor the animals more frequently (e.g., daily or twice daily) for clinical signs.[11] Consider a less frequent dosing schedule. Implement supportive care measures as per institutional guidelines. |
| Signs of neurological toxicity (e.g., tremors, ataxia, lethargy). | The vehicle, particularly if it contains solvents like DMSO, can cause neurotoxicity.[7] The inhibitor itself may have off-target effects on the central nervous system. | Administer the vehicle alone to a control group to assess for vehicle-specific neurotoxicity.[7] If vehicle-related, explore alternative formulations with lower solvent concentrations or different excipients.[8][9][10] If compound-related, a reduction in dose is warranted. |
| Elevated liver enzymes (e.g., ALT, AST) in blood work. | Drug-induced liver injury (DILI) is a common form of toxicity.[12] This can be caused by the drug, its metabolites, or the vehicle. | Lower the dose or dosing frequency. Consider co-administration of a hepatoprotective agent if appropriate for the study design. Ensure the vehicle is not known to cause hepatotoxicity at the administered volume and concentration. |
| Evidence of kidney damage (e.g., increased creatinine or BUN). | The kidneys are a major route of excretion for many drugs and can be susceptible to toxicity. | Ensure adequate hydration of the animals. Adjust the dose downwards. Evaluate the potential for drug-induced nephrotoxicity through urinalysis and histopathology. |
| Poor solubility of this compound leading to inconsistent dosing and potential precipitation at the injection site. | This compound may have low aqueous solubility. | Optimize the formulation by testing different vehicles and excipients.[13] Strategies can include using co-solvents, surfactants, or creating a suspension.[14][15][16] Ensure the formulation is stable and homogenous before each administration. |
Experimental Protocols
Dose-Range Finding (DRF) Study Protocol
A dose-range finding study is crucial for determining the safe and effective dose range of a new compound like this compound.[4][5][6]
Objective: To determine the maximum tolerated dose (MTD) and to identify the dose range for subsequent efficacy studies.
Methodology:
-
Animal Model: Select the appropriate animal model (e.g., mice or rats) relevant to the research question.
-
Group Allocation: Assign animals to several groups (e.g., 3-5 animals per group).
-
Dose Escalation: Administer escalating doses of this compound to different groups. A common starting point is a fraction of the in vitro IC50 or EC50, with subsequent doses increasing by a set factor (e.g., 2-3 fold).
-
Vehicle Control: Include a group that receives only the vehicle to assess any vehicle-related toxicity.[7][8]
-
Administration: Administer the compound via the intended route for the main study (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Closely monitor the animals for a set period (e.g., 7-14 days) for:
-
Clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).[11]
-
Body weight changes.
-
Food and water consumption.
-
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and consider histopathological examination of key organs (e.g., liver, kidneys, spleen, gastrointestinal tract).
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
Vehicle Selection and Formulation Protocol
The choice of vehicle is critical for ensuring drug solubility and minimizing vehicle-induced toxicity.[7][8][9][10]
Objective: To identify a safe and effective vehicle for the in vivo administration of this compound.
Methodology:
-
Solubility Screening: Assess the solubility of this compound in a panel of commonly used and well-tolerated vehicles.[13]
-
Vehicle Tolerability Study:
-
Administer the most promising vehicles (without the drug) to small groups of animals.
-
Monitor for any adverse effects such as injection site reactions, changes in behavior, or weight loss.[7]
-
-
Formulation Preparation:
-
Once a suitable vehicle is identified, prepare the this compound formulation.
-
For poorly soluble compounds, a combination of solvents, surfactants, and suspending agents may be necessary. Common vehicles include aqueous solutions with cyclodextrins, lipid-based formulations, or suspensions in methylcellulose.[10]
-
If using solvents like DMSO, aim for the lowest possible concentration, as it can have its own toxic effects.[7][8]
-
-
Stability Assessment: Ensure the final formulation is stable and that the drug does not precipitate out over the duration of the experiment.
Data Presentation
Table 1: Example Dose-Range Finding Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5% | Normal |
| 10 | 5 | 0/5 | +2% | Normal |
| 30 | 5 | 0/5 | -5% | Mild lethargy on day 1 |
| 100 | 5 | 2/5 | -15% | Significant lethargy, ruffled fur |
| 300 | 5 | 5/5 | - | Severe toxicity, humane euthanasia |
Table 2: Common Vehicles for In Vivo Studies and Potential Toxicities
| Vehicle | Common Use | Potential Toxicity/Considerations |
| Saline (0.9% NaCl) | Aqueous solutions | Well-tolerated, but may not solubilize hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | Aqueous solutions | Generally safe, but check for compound stability at physiological pH. |
| Carboxymethylcellulose (CMC) | Suspensions | Can cause irritation at high concentrations or with certain administration routes.[10] |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent | Can cause motor impairment and other toxicities at higher doses.[7] |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Can cause neurotoxicity, skin irritation, and may interact with the test compound. Use at the lowest possible concentration.[7][8] |
| Corn Oil/Olive Oil | Lipid-based formulations | Suitable for lipophilic compounds for oral or intraperitoneal administration. Not for intravenous use.[8] |
Visualizations
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: Troubleshooting logic for addressing in-study mortality.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. genecards.org [genecards.org]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. criver.com [criver.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gadconsulting.com [gadconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 15. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Dhx9-IN-1 experimental controls and best practices
Welcome to the technical support center for DHX9-IN-1, a valuable tool for researchers, scientists, and drug development professionals investigating the role of DExH-Box Helicase 9 (DHX9). This guide provides troubleshooting information and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and what are its primary functions?
A1: DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that plays a crucial role in various cellular processes. It is involved in the regulation of DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability[1][2]. DHX9 utilizes the energy from ATP hydrolysis to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops[2][3].
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a small molecule inhibitor of the ATP-dependent RNA helicase A (DHX9)[4][5]. It exerts its effect by interfering with the enzymatic activity of DHX9, which is critical for its various cellular functions[6]. By inhibiting DHX9, this compound can induce cellular responses such as replication stress, cell cycle arrest, and apoptosis, particularly in cancer cells that are highly dependent on DHX9 activity[7][8].
Q3: What are the key cellular effects of inhibiting DHX9 with this compound?
A3: Inhibition of DHX9 with this compound is expected to produce several key cellular effects observed with DHX9 depletion or inhibition by other means. These include:
-
Increased R-loop formation: DHX9 is critical for resolving R-loops (RNA:DNA hybrids), and its inhibition leads to their accumulation[1][9].
-
DNA damage and replication stress: The accumulation of R-loops and unresolved DNA structures can lead to DNA damage and replication stress, activating DNA damage response pathways[2][7][8].
-
Activation of innate immune signaling: The accumulation of cytosolic nucleic acids due to DHX9 inhibition can trigger the cGAS-STING pathway, leading to an interferon response[1][10].
-
Cell cycle arrest and apoptosis: In many cancer cell lines, inhibition of DHX9 leads to cell cycle arrest and ultimately, programmed cell death (apoptosis)[7][8]. The cellular outcome can be dependent on the p53 status of the cells[11].
Troubleshooting Guide
Q4: I am observing high levels of cytotoxicity in my non-cancerous cell lines. What could be the cause?
A4: While DHX9 inhibition is often more detrimental to cancer cells, high concentrations of this compound or prolonged exposure can also affect normal cells. DHX9 is essential for normal cellular processes, and its complete inhibition can be toxic.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound that induces the desired effect in your cancer cell line of interest while minimizing toxicity in non-cancerous control cells. Consider reducing the treatment duration.
Q5: I am not observing the expected phenotype (e.g., apoptosis, cell cycle arrest) in my cancer cell line. What should I check?
A5: The response to DHX9 inhibition can be cell-type specific[12].
-
Confirm Target Engagement: It is crucial to verify that this compound is engaging its target in your specific cell line. This can be done by assessing downstream markers of DHX9 inhibition, such as the induction of circular RNA BRIP1 (circBRIP1)[8].
-
Check for Resistance: Some cancer cell lines may have intrinsic resistance mechanisms. The expression levels of anti-apoptotic proteins like BCL-2 and MCL-1 could influence sensitivity[12].
-
Verify Compound Integrity: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions. This compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C[4][5].
Q6: I am having trouble dissolving this compound.
A6: this compound has specific solubility properties.
-
In Vitro Stock Solution: For in vitro experiments, this compound is soluble in DMSO at a concentration of up to 100 mg/mL. The use of ultrasound and warming to 80°C can aid dissolution[4][5].
-
Cell Culture Media: When diluting the DMSO stock in your cell culture media, ensure that the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. If you observe precipitation upon dilution, you may need to lower the final concentration of this compound.
Experimental Protocols & Best Practices
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation and viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. It is recommended to perform a 10-point, 3-fold serial dilution starting from a top concentration of ~30 µM to determine the EC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for a period of 72 to 120 hours. The optimal incubation time may vary between cell lines.
-
Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the EC50 value.
| Parameter | Recommendation |
| Starting Concentration | 10-30 µM |
| Serial Dilution | 3-fold |
| Vehicle Control | DMSO (at the same final concentration as the highest drug concentration) |
| Incubation Time | 72-120 hours |
| Readout | Luminescence (e.g., CellTiter-Glo®) |
Western Blot for Pathway Analysis
This protocol provides a general framework for analyzing the effects of this compound on key signaling proteins like p53 and components of the NF-κB pathway by western blot.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x, 5x, and 10x the EC50) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-p53, p53, phospho-p65, p65, IκBα) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels and phosphorylation status.
Experimental Controls
| Control Type | Purpose | Examples |
| Positive Control (Genetic) | To mimic the effect of DHX9 inhibition and validate the cellular phenotype. | siRNA or shRNA targeting DHX9. |
| Positive Control (Compound) | To have a reference compound with known DHX9 inhibitory activity. | ATX968 (another potent and selective DHX9 inhibitor)[7][13]. |
| Negative Control (Genetic) | To control for off-target effects of the delivery method (e.g., transfection reagents, viral vectors). | Non-targeting siRNA or scrambled shRNA. |
| Negative Control (Compound) | To control for non-specific or vehicle-induced effects. | Vehicle (DMSO) at the same final concentration. An inactive structural analog of this compound would be ideal but may not be commercially available. |
| Off-Target Control (Genetic) | To ensure the observed phenotype is due to on-target knockdown. | Use of multiple, distinct siRNA sequences targeting different regions of the DHX9 mRNA. |
Signaling Pathways and Experimental Workflows
DHX9 Inhibition, Replication Stress, and Innate Immune Activation
Inhibition of DHX9 leads to the accumulation of R-loops, which causes replication stress and DNA damage. This, in turn, can activate the cGAS-STING pathway, leading to the production of type I interferons and inflammatory cytokines.
Caption: this compound inhibits DHX9, leading to R-loop accumulation, replication stress, DNA damage, and subsequent activation of the cGAS-STING pathway, ultimately resulting in apoptosis or senescence.
Experimental Workflow for Characterizing this compound
A logical workflow is essential for the comprehensive characterization of this compound in a cellular context.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. accenttx.com [accenttx.com]
- 9. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to DHX9 Inhibitors: Dhx9-IN-1 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The DExH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology and virology due to its critical roles in maintaining genomic stability, regulating transcription and translation, and facilitating viral replication. The development of potent and selective DHX9 inhibitors is a key focus for researchers seeking to modulate these pathways. This guide provides a comparative analysis of Dhx9-IN-1 against other known DHX9 inhibitors, supported by available experimental data and detailed methodologies to aid in the selection and application of these chemical probes.
Overview of DHX9 and Its Inhibition
DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, such as R-loops and G-quadruplexes. Its activity is crucial for various cellular processes, and its dysregulation is implicated in several cancers, including those with microsatellite instability. Inhibition of DHX9's enzymatic activity presents a promising strategy for therapeutic intervention. This guide focuses on a selection of small molecule inhibitors with reported activity against DHX9.
Quantitative Comparison of DHX9 Inhibitors
The following table summarizes the available quantitative data for this compound and other notable DHX9 inhibitors. Direct comparison of biochemical potencies is limited by the availability of data from head-to-head studies.
| Compound Name | Type of Inhibition | ATPase Assay IC50 | Unwinding Assay IC50 | Cellular EC50 | Key Findings & Selectivity |
| This compound | ATP-dependent RNA helicase A inhibitor | Not Reported | Not Reported | 6.94 µM | Demonstrates anti-tumor activity in cellular assays. |
| ATX968 | Potent and selective allosteric inhibitor | Not Reported | Not Reported | 0.054 µM (circBRIP1 biomarker) | Orally active and shows robust, durable tumor regression in MSI-H/dMMR xenograft models. |
| Compound 1 (ATX968 Precursor) | Allosteric inhibitor | EC50 = 2.9 µM (partial inhibition) | 21.4 µM | Not Reported | Partial inhibitor of ATPase activity but a full inhibitor of unwinding activity. |
| Enoxacin | Putative DHX9 inhibitor | Not Reported | Not Reported | IC50: 25.52 µg/ml (A549 cells) | Antibiotic with suggested off-target effects on DHX9; inhibitory effect is diminished with DHX9 knockdown. |
| Aurintricarboxylic Acid | Non-specific inhibitor | Inhibits DHX9-mediated ATP hydrolysis | Not Reported | Not Reported | A promiscuous inhibitor of protein-nucleic acid interactions, not a selective DHX9 probe. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of DHX9 and the experimental approaches for its study, the following diagrams are provided.
Caption: DHX9 utilizes ATP hydrolysis to resolve R-loops, ensuring genomic stability.
Caption: Workflow for identifying and validating novel DHX9 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used in the characterization of DHX9 inhibitors.
DHX9 ATPase Inhibition Assay (Luminescence-based)
This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced, which is then converted into a luminescent signal.
Protocol Summary:
-
Reaction Setup: In a 384-well plate, combine the DHX9 enzyme, assay buffer (typically containing HEPES, MgCl2, DTT, and a surfactant), and the test inhibitor at various concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Initiation: Initiate the reaction by adding a mixture of ATP and a DHX9 substrate (e.g., double-stranded RNA).
-
Reaction Progression: Allow the reaction to proceed for a set time (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is used by a luciferase to generate a light signal proportional to the initial ADP concentration.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value.
DHX9 Helicase Unwinding Assay (Fluorescence-based)
This assay measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
Protocol Summary:
-
Substrate: A fluorophore- and quencher-labeled double-stranded RNA or DNA substrate is used. When the duplex is intact, the fluorescence is quenched.
-
Reaction Setup: In a 384-well plate, combine the DHX9 enzyme, assay buffer, and the test inhibitor.
-
Incubation: Incubate to allow for inhibitor binding.
-
Initiation: Add the labeled substrate and ATP to start the unwinding reaction.
-
Measurement: As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This can be measured in real-time or as an endpoint reading.
-
Data Analysis: The rate of unwinding or the endpoint fluorescence is used to determine the percent inhibition and the IC50 value.
Cell Viability Assay
This assay assesses the effect of DHX9 inhibitors on the proliferation and viability of cancer cell lines.
Protocol Summary:
-
Cell Seeding: Plate cancer cells (e.g., MSI-H colorectal cancer lines) in 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHX9 inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours to 10 days) to allow for effects on cell proliferation.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle-treated cells and calculate the EC50 or IC50 value for cell growth inhibition.
Conclusion
The landscape of DHX9 inhibitors is rapidly evolving, with compounds like this compound and ATX968 representing important tools for studying the function and therapeutic potential of DHX9. While this compound serves as a useful chemical probe in cellular contexts, ATX968 and its precursors have been more extensively characterized, demonstrating potent biochemical and cellular activity, as well as in vivo efficacy. The choice of inhibitor will depend on the specific experimental needs, with ATX968 being a more suitable candidate for in vivo studies. The provided experimental protocols offer a foundation for researchers to rigorously evaluate these and other novel DHX9 inhibitors. Further studies providing direct, side-by-side comparisons of these compounds in standardized biochemical and cellular assays will be invaluable to the field.
A Head-to-Head Comparison of DHX9 Inhibitors: Dhx9-IN-1 vs. ATX-968
A detailed analysis for researchers, scientists, and drug development professionals on the efficacy of two prominent inhibitors targeting the ATP-dependent RNA helicase DHX9, a promising target in oncology.
This guide provides an objective comparison of Dhx9-IN-1 and ATX-968, two small molecule inhibitors of the DEAH-box helicase 9 (DHX9). DHX9 plays a critical role in various cellular processes, including DNA replication, transcription, and translation, and its dysregulation is implicated in several cancers. This comparison summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid researchers in their evaluation of these compounds.
At a Glance: Key Efficacy Parameters
The available data clearly indicates that ATX-968 is a significantly more potent and well-characterized inhibitor of DHX9 compared to this compound. While both molecules target the same helicase, ATX-968 has demonstrated robust and selective anti-tumor activity in preclinical models, particularly in cancers with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) status. In contrast, publicly available efficacy data for this compound is limited, preventing a comprehensive direct comparison.
| Parameter | This compound | ATX-968 |
| Cellular Potency (EC50) | 6.94 µM[1] | 0.054 µM[2] |
| Known Anti-proliferative Activity (IC50) | Data not publicly available | MSI-H Colorectal Cancer Cell Lines: <1 µM (sensitive) MSS Colorectal Cancer Cell Lines: >1 µM (insensitive)[2] |
| In Vivo Efficacy | Data not publicly available | Robust and durable tumor regression in MSI-H/dMMR colorectal cancer xenograft models[2] |
| Oral Bioavailability | Data not publicly available | Orally active[2] |
DHX9 Signaling Pathway and Mechanism of Inhibition
DHX9 is a crucial enzyme involved in resolving secondary nucleic acid structures like R-loops, which can impede DNA replication and transcription. In certain cancer cells, particularly those with deficient DNA repair mechanisms like dMMR, there is a heightened reliance on DHX9 to maintain genomic stability. Inhibition of DHX9 in these cancer cells leads to an accumulation of unresolved R-loops, causing replication stress, DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] This selective dependency provides a therapeutic window for targeting DHX9 in cancer.
Caption: Mechanism of DHX9 inhibition leading to cancer cell death.
Experimental Data and Methodologies
In Vitro Efficacy
ATX-968:
Extensive in vitro studies have demonstrated the potent and selective anti-proliferative activity of ATX-968 against MSI-H/dMMR colorectal cancer cell lines.
| Cell Line | MSI Status | IC50 (µM) |
| LS411N | MSI-H | < 1 |
| HCT116 | MSI-H | < 1 |
| RKO | MSI-H | < 1 |
| SW480 | MSS | > 10 |
| HT29 | MSS | > 10 |
This compound:
Publicly available in vitro efficacy data for this compound is limited to its cellular EC50 value. No comprehensive studies detailing its IC50 values across a panel of cancer cell lines with varying MSI status have been published.
Experimental Protocol: Cell Viability Assay (for ATX-968)
-
Cell Seeding: Cancer cell lines (e.g., LS411N, SW480) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of ATX-968 or this compound (typically ranging from nM to µM concentrations) for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to vehicle-treated control cells. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Efficacy
ATX-968:
ATX-968 has demonstrated significant and durable tumor growth inhibition and regression in mouse xenograft models of MSI-H/dMMR colorectal cancer.[2]
| Xenograft Model | Treatment | Outcome |
| LS411N (MSI-H) | ATX-968 (oral, daily) | Robust and durable tumor regression[2] |
| SW480 (MSS) | ATX-968 (oral, daily) | No significant tumor growth inhibition[3] |
This compound:
No publicly available in vivo efficacy data for this compound has been identified.
Experimental Protocol: Xenograft Efficacy Study (for ATX-968)
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Implantation: Human colorectal cancer cells (e.g., LS411N or SW480) are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. ATX-968 is administered orally at various dose levels (e.g., 30, 100, 300 mg/kg) daily or twice daily.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Experimental Workflow for DHX9 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of DHX9 inhibitors, from initial screening to in vivo efficacy studies.
Caption: A typical preclinical evaluation workflow for DHX9 inhibitors.
Conclusion
Based on the currently available data, ATX-968 is a highly potent and selective DHX9 inhibitor with demonstrated in vivo efficacy, particularly in MSI-H/dMMR cancers. Its well-characterized mechanism of action and oral bioavailability make it a strong candidate for further clinical development.
In contrast, this compound is a significantly less potent inhibitor for which there is a notable lack of publicly available preclinical efficacy data. While it may serve as a useful tool compound for in vitro studies, its potential as a therapeutic agent cannot be fully assessed without further investigation, including comprehensive in vitro profiling across diverse cancer cell lines and in vivo efficacy studies.
Researchers and drug developers should consider the substantial difference in potency and the wealth of supporting data for ATX-968 when selecting a DHX9 inhibitor for their research and development programs. Further studies on this compound are required to establish its therapeutic potential.
References
Unveiling Dhx9-IN-1: A Comparative Guide to Selective DHX9 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Dhx9-IN-1 as a selective inhibitor of DExH-Box Helicase 9 (DHX9). Through objective comparison with other known inhibitors and supported by experimental data, this document serves as a critical resource for advancing research in oncology and virology where DHX9 is a key therapeutic target.
DHX9, an ATP-dependent RNA/DNA helicase, is a crucial player in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its dysregulation is implicated in various cancers and viral infections, making it an attractive target for therapeutic intervention. This guide focuses on this compound, presenting its performance characteristics alongside other notable DHX9 inhibitors to aid in the selection of appropriate chemical probes for research and drug discovery.
Comparative Analysis of DHX9 Inhibitors
The landscape of DHX9 inhibitors is expanding, with several compounds demonstrating potential for therapeutic development. Here, we compare this compound with other reported inhibitors, ATX968 and GH3595, based on their inhibitory potency in biochemical and cellular assays.
| Inhibitor | Biochemical Assay Potency | Cellular Assay Potency | Mechanism of Action |
| This compound | Data not publicly available in detail | EC50: 6.94 μM (Cellular Target Engagement)[1] | ATP-dependent RNA helicase A (DHX9) inhibitor[1] |
| ATX968 | IC50: 8 nM (Helicase Unwinding Assay)[2] | EC50: 101 nM (circBRIP1 Induction)[2]; IC50: 0.663 µM (Anti-proliferative in LS411N cells)[3] | Allosteric inhibitor, noncompetitive with ATP[3][4] |
| GH3595 | Low nM potency (ATPase and Helicase Assays)[5] | Low nM inhibition of proliferation in MSI-H colorectal cancer and BRCA-deficient breast cancer cells.[5] | Allosteric inhibitor[5] |
Key Signaling Pathways Involving DHX9
DHX9's multifaceted role in cellular homeostasis is underscored by its involvement in critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of its inhibitors.
Experimental Validation Workflow
The validation of a selective DHX9 inhibitor involves a multi-step process, from initial biochemical screening to cellular and in vivo characterization. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Objective comparison of DHX9 inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the validation of DHX9 inhibitors.
DHX9 Helicase Unwinding Assay
This assay measures the ability of an inhibitor to block the ATP-dependent unwinding of a double-stranded RNA (dsRNA) substrate by DHX9.
-
Reagents and Materials:
-
Purified recombinant human DHX9 protein.
-
Fluorescently labeled dsRNA substrate (e.g., with a fluorophore and a quencher on opposite strands).
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA.
-
ATP solution.
-
Test compounds (e.g., this compound, ATX968) serially diluted in DMSO.
-
384-well microplates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Add 100 nL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution of DHX9 protein and the dsRNA substrate in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the unwinding reaction by adding ATP to a final concentration of 5 µM.
-
Monitor the increase in fluorescence over time, which corresponds to the unwinding of the dsRNA substrate and separation of the fluorophore and quencher.
-
Calculate the rate of reaction and determine the IC50 value for each inhibitor by fitting the dose-response data to a suitable model.
-
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MSI-H colorectal cancer lines like LS411N).
-
Cell culture medium and supplements.
-
Test compounds serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Opaque-walled 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plates for the desired duration (e.g., 10 days), replacing the medium and compound at regular intervals.[6]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or EC50 values.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8][9]
-
Reagents and Materials:
-
Cells expressing the target protein (DHX9).
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell suspensions (e.g., PCR cycler).
-
Instrumentation for protein detection (e.g., Western blot apparatus or mass spectrometer).
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Heat aliquots of the cell suspension to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble DHX9 in the supernatant at each temperature using a specific antibody for Western blotting or by mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response can also be performed by heating at a single, optimized temperature with varying compound concentrations.[8]
-
This guide provides a foundational comparison of this compound with other DHX9 inhibitors, supported by experimental context. As more data on this compound and other emerging inhibitors become available, this guide will be updated to provide the most current and comprehensive information to the research community.
References
- 1. accenttx.com [accenttx.com]
- 2. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ch.promega.com [ch.promega.com]
- 7. news-medical.net [news-medical.net]
- 8. promega.com [promega.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potency of Dhx9-IN-1: A Comparative Analysis with Published DHX9 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of DHX9 inhibitors, this guide provides a comprehensive cross-validation of Dhx9-IN-1's performance against publicly available data on other DHX9 modulators. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document aims to facilitate an objective assessment of this compound's potential in cancer research and therapeutics.
DExH-Box Helicase 9 (DHX9) has emerged as a critical player in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its dysregulation is increasingly implicated in a variety of cancers, making it a compelling target for therapeutic intervention. This compound is a small molecule inhibitor of DHX9, and this guide serves to contextualize its activity by comparing its known cellular efficacy with that of other recently disclosed DHX9 inhibitors.
Quantitative Data Summary
To provide a clear and concise comparison, the following tables summarize the available quantitative data for this compound and other published DHX9 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various public sources.
| Compound | Assay Type | Metric | Value | Cell Line/System | Source |
| This compound | Cellular Activity | EC50 | 6.94 µM | In cells | [1] |
| ATX968 | Biochemical Assay (ATPase) | EC50 | 2.9 µM | Recombinant human DHX9 | [2] |
| ATX968 | Biochemical Assay (Unwinding) | IC50 | 21.4 µM | Recombinant human DHX9 | [2] |
| ATX968 | Cellular Target Engagement (circBRIP1) | EC50 | 0.0008 µM | HCT 116 cells | [3] |
| ATX968 | Antiproliferative Activity | IC50 | 0.0036 µM | LS411N cells | [3] |
| ATX968 | Antiproliferative Activity | IC50 | ≤ 10 µM | H747 cells | [3] |
| DHX9-IN-3 | Antiproliferative Activity | IC50 | 8.7 nM | LS411N cells | [4] |
| DHX9-IN-5 | Biochemical Assay | IC50 | 4.3 nM | Not specified | [4] |
| DHX9-IN-7 | Cellular Target Engagement | EC50 | 0.105 µM | Not specified | [4] |
| DHX9-IN-9 | Cellular Target Engagement | EC50 | 0.0177 µM | Not specified | [4] |
| Enoxacin | Antiproliferative Activity | Not specified | Inhibited proliferation | A549 cells | [5] |
Note: The EC50 value for this compound is provided from a cellular context, but the specific assay and cell line are not detailed in the available source. The data for other inhibitors are provided for comparative purposes and were generated in different assays and, in some cases, different laboratories, which should be taken into consideration when making direct comparisons.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: DHX9's multifaceted roles in the nucleus and cytoplasm.
Caption: A typical workflow for the evaluation of DHX9 inhibitors.
Experimental Protocols
To ensure reproducibility and facilitate the design of future comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on published literature for the characterization of DHX9 inhibitors.
DHX9 ATPase Activity Assay (ADP-Glo™ Based)
This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced.
-
Reagents and Materials:
-
Recombinant human DHX9 protein
-
ATP
-
Yeast RNA (as substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.25 mM MgCl₂, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
Add a small volume (e.g., 100 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add recombinant DHX9 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of yeast RNA and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50/EC50 value by fitting the data to a dose-response curve.
-
Cellular Antiproliferative Assay (CellTiter-Glo® Based)
This assay assesses the effect of a DHX9 inhibitor on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., LS411N, H747, A549)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay kit (Promega)
-
96-well or 384-well clear or white-walled plates
-
-
Procedure:
-
Seed the chosen cancer cell line into the wells of a microplate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value from a dose-response curve.
-
Discussion and Future Directions
The available data indicates that this compound possesses cellular activity with an EC50 in the mid-micromolar range.[1] When compared to other published DHX9 inhibitors, such as ATX968 and others listed by MedChemExpress, this compound appears to be less potent in the assays for which data is publicly available. For instance, inhibitors like DHX9-IN-3 and DHX9-IN-5 show nanomolar potency in antiproliferative and biochemical assays, respectively.[4]
Future studies should aim to:
-
Characterize the in vitro inhibitory activity of this compound against the helicase and ATPase functions of recombinant DHX9.
-
Evaluate the antiproliferative effects of this compound across a panel of cancer cell lines with known genetic backgrounds (e.g., microsatellite instability status).
-
Assess the on-target engagement of this compound in a cellular context, for example, by measuring the induction of circular RNAs like circBRIP1.
-
Conduct in vivo studies in relevant animal models to determine the pharmacokinetic properties and anti-tumor efficacy of this compound.
By systematically generating these data, the scientific community can build a more complete and objective understanding of this compound's potential as a chemical probe to study DHX9 biology and as a starting point for the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Dhx9-IN-1's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the anti-tumor activity of Dhx9-IN-1, a known inhibitor of the ATP-dependent RNA helicase A (DHX9). Due to the limited publicly available data on this compound, this document compares its known properties with those of other well-characterized DHX9 inhibitors, namely ATX968. Detailed experimental protocols are provided to facilitate rigorous independent validation.
Introduction to DHX9 as a Therapeutic Target
DEAH-box helicase 9 (DHX9) is a crucial enzyme involved in multiple cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Its elevated expression in various cancers, such as colorectal and small cell lung cancer, has been associated with poor prognosis.[1] Inhibition of DHX9's enzymatic activity presents a promising therapeutic strategy, particularly for tumors with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), which show a strong dependence on DHX9.[1][2] DHX9 inhibition can lead to increased replication stress, cell-cycle arrest, and apoptosis in cancer cells.[1][2] Furthermore, it can trigger a tumor-intrinsic interferon response, potentially rendering immunologically "cold" tumors more susceptible to immunotherapy.
Comparative Analysis of DHX9 Inhibitors
Direct comparative data for this compound is limited. However, by contrasting its known cellular potency with the extensive data available for the clinical candidate ATX968, researchers can benchmark their independent verification studies.
Table 1: Comparison of DHX9 Inhibitors
| Feature | This compound | ATX968 |
| Cellular Potency (EC50) | 6.94 μM | Not directly reported; potent cellular activity demonstrated by circBRIP1 EC50 of 0.765 μM in LS411N cells[3] |
| Anti-proliferative Activity (IC50) | Data not publicly available | MSI-H/dMMR Colorectal Cancer Cell Lines: - LS411N: 0.663 μM[3] - Other sensitive CRC cell lines: <1 μM[1] MSS/pMMR Colorectal Cancer Cell Lines: - NCI-H747: Inactive[3] - Other insensitive CRC cell lines: >1 μM[1] |
| In Vivo Anti-Tumor Efficacy | Data not publicly available | LS411N (MSI-H CRC) Xenograft Model: - Robust and durable tumor regression observed.[4] - Tumor growth inhibition (TGI) of 105% after a 28-day treatment period.[4] - Minimal tumor regrowth in a 28-day post-treatment window.[4] SW480 (MSS CRC) Xenograft Model: - No significant anti-tumor activity observed.[4] |
| Mechanism of Action | Presumed to be a direct inhibitor of DHX9's ATPase/helicase activity. | Allosteric inhibitor of DHX9.[3] |
Experimental Protocols for Independent Verification
To independently assess the anti-tumor activity of this compound, the following key experiments are recommended.
In Vitro DHX9 Helicase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHX9. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.
Principle: The assay quantifies the amount of ADP produced during the ATP-dependent helicase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
Detailed Protocol (Adapted from BPS Bioscience DHX9 ATPase Activity Assay Kit): [5]
-
Reagent Preparation:
-
Prepare a 10X stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human DHX9 protein to 2.2 ng/µl in U2 Assay Buffer.
-
Dilute the DHX9 substrate (a double-stranded RNA or DNA substrate) 25-fold with U2 Assay Buffer.
-
Prepare a 1 mM ATP solution by diluting a 4 mM stock with U2 Assay Buffer.
-
-
Assay Plate Setup (384-well plate):
-
Test Inhibitor Wells: Add 2.5 µl of the 10X test compound dilution.
-
Positive Control Wells (No Inhibitor): Add 2.5 µl of the diluent solution (e.g., 10% DMSO in U2 Assay Buffer).
-
Blank Wells (No Enzyme): Add 2.5 µl of the diluent solution.
-
-
Enzyme and Substrate Addition:
-
Add 17.5 µl of the diluted DHX9 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 17.5 µl of U2 Assay Buffer to the "Blank" wells.
-
Pre-incubate the plate for 20-60 minutes at room temperature.
-
Add 2.5 µl of the diluted DHX9 substrate to the "Test Inhibitor" and "Positive Control" wells.
-
Add 2.5 µl of U2 Assay Buffer to the "Blank" wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 2.5 µl of the 1 mM ATP solution to all wells.
-
Incubate for 2 hours at room temperature.
-
-
ADP Detection (using ADP-Glo™ Reagents):
-
Add 25 µl of ADP-Glo™ Reagent to each well to stop the helicase reaction and deplete remaining ATP.
-
Incubate for 45 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 45 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition relative to the "Positive Control".
-
Cell Viability/Anti-proliferative Assay
This assay determines the effect of the compound on the viability and proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.
Detailed Protocol (Promega CellTiter-Glo®):
-
Cell Seeding:
-
Seed cancer cells (e.g., MSI-H colorectal cancer lines like LS411N and MSS lines like SW480 for comparison) in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µl of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vivo Anti-Tumor Efficacy in a Xenograft Model
This experiment evaluates the anti-tumor activity of the compound in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice. After tumor establishment, the mice are treated with the test compound, and tumor growth is monitored over time.
General Protocol for a Subcutaneous Xenograft Model: [6][7][8]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice), which can accept human tumor xenografts.
-
-
Cell Implantation:
-
Harvest cancer cells (e.g., LS411N for a sensitive model and SW480 for a resistant model) during their logarithmic growth phase.
-
Resuspend the cells in a mixture of sterile PBS or serum-free medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
The control group should receive the vehicle used to formulate the compound.
-
Treat the mice according to a predefined schedule (e.g., once or twice daily for 21-28 days).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Visualizing the Scientific Rationale and Workflow
To better understand the underlying biology and the experimental process, the following diagrams are provided.
DHX9 Signaling and the Impact of Inhibition
Caption: DHX9's role in transcription, DNA replication, and R-loop resolution.
Experimental Workflow for Anti-Tumor Activity Verification
Caption: Workflow for verifying the anti-tumor activity of a DHX9 inhibitor.
Conclusion
The independent verification of this compound's anti-tumor activity is essential for its further development as a potential therapeutic agent. By employing the detailed experimental protocols outlined in this guide and using well-characterized inhibitors like ATX968 as benchmarks, researchers can generate robust and comparable data. This systematic approach will clarify the therapeutic potential of this compound and its standing relative to other compounds targeting the DHX9 pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 8. Subcutaneous Tumor Model Development Services - Alfa Cytology [alfacytology.com]
Unveiling the Specificity of Dhx9-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the specificity of the DHX9 inhibitor, Dhx9-IN-1, against other human helicases. Designed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, presents detailed experimental protocols for specificity profiling, and visualizes key experimental workflows. Understanding the selectivity of a small molecule inhibitor is paramount in drug discovery to minimize off-target effects and ensure therapeutic efficacy.
Executive Summary
This compound is a known inhibitor of the ATP-dependent RNA helicase A (DHX9), a multifunctional enzyme implicated in various cellular processes including transcription, translation, and the maintenance of genomic stability. Due to its crucial roles, DHX9 has emerged as a promising therapeutic target, particularly in oncology. This guide focuses on the specificity of DHX9 inhibition, a critical factor for the development of targeted therapies. While comprehensive quantitative data for this compound against a wide panel of helicases is not publicly available, we present data for a structurally similar and highly selective DHX9 inhibitor, ATX968, to provide a strong indication of the expected selectivity profile for a potent DHX9 inhibitor.
Comparative Specificity Profile
To assess the selectivity of DHX9 inhibition, we have compiled data on the activity of ATX968, a potent and selective DHX9 inhibitor, against a panel of other human helicases. The half-maximal effective concentration (EC50) for DHX9 and the percentage of inhibition of other helicases at a given concentration are presented below. This data serves as a benchmark for the expected specificity of a highly selective DHX9 inhibitor like this compound.
| Target Helicase | Inhibitor | EC50 / % Inhibition | Reference |
| DHX9 | ATX968 | 0.054 µM | [1] |
| DHX36 | ATX968 | No significant inhibition | [2] |
| SMARCA2 | ATX968 | No significant inhibition | [2] |
| WRN | ATX968 | No significant inhibition | [2] |
Note: The data presented for ATX968 is intended to be representative of a highly selective DHX9 inhibitor. Researchers are encouraged to perform their own comprehensive selectivity profiling for this compound.
Signaling Pathway of DHX9 in Cancer
DHX9 is involved in multiple cellular pathways that are often dysregulated in cancer. Its role in resolving R-loops, structures that can lead to DNA damage and genomic instability, is of particular interest. The following diagram illustrates a simplified signaling pathway involving DHX9 and the potential impact of its inhibition.
Caption: Simplified pathway of DHX9 in R-loop resolution.
Experimental Protocols for Specificity Profiling
To determine the specificity of this compound, two key biochemical assays are recommended: an ATPase activity assay and a helicase unwinding assay. These assays can be performed with a panel of purified human helicases to generate quantitative data (e.g., IC50 values).
ATPase Activity Assay
This assay measures the ability of the inhibitor to block the ATP hydrolysis activity of the helicase, which is essential for its function.
Materials:
-
Purified recombinant helicase enzymes (DHX9 and other helicases for profiling)
-
This compound (or other test compounds)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates, white
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme and Substrate Preparation: Dilute the helicase enzymes to the desired concentration in the assay buffer. Prepare the ATP substrate solution in the assay buffer.
-
Assay Reaction:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the diluted helicase enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.
-
-
Reaction Incubation: Incubate the plate at the optimal temperature for the specific helicase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Helicase Unwinding Assay
This assay directly measures the ability of the inhibitor to block the unwinding of a nucleic acid duplex by the helicase.
Materials:
-
Purified recombinant helicase enzymes
-
This compound (or other test compounds)
-
Fluorescently labeled oligonucleotide substrate (e.g., a forked duplex with a fluorophore and a quencher on opposite strands)
-
ATP
-
Assay buffer (as above)
-
384-well plates, black
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Preparation: As described in the ATPase activity assay.
-
Substrate Preparation: Anneal the fluorescently labeled and quencher-labeled oligonucleotides to form the duplex substrate.
-
Assay Reaction:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the helicase enzyme and the fluorescent duplex substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the unwinding reaction by adding 2.5 µL of the ATP solution.
-
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 60 minutes). The unwinding of the duplex separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Determine the initial rate of the unwinding reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition of the unwinding rate relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Experimental Workflow for Specificity Profiling
The following diagram illustrates the logical workflow for conducting a comprehensive specificity profiling study of a helicase inhibitor.
Caption: Workflow for helicase inhibitor specificity profiling.
Conclusion
While direct and extensive quantitative data for the specificity of this compound is emerging, the available information for the highly selective DHX9 inhibitor ATX968 suggests that potent and specific inhibition of DHX9 is achievable with minimal off-target effects on other helicases. The provided experimental protocols offer a robust framework for researchers to independently assess the specificity profile of this compound and other novel helicase inhibitors. Such rigorous characterization is a critical step in the validation of new therapeutic agents and will undoubtedly accelerate the development of targeted cancer therapies.
References
Safety Operating Guide
Navigating the Disposal of Dhx9-IN-1: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like Dhx9-IN-1 are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for this compound, an inhibitor of the ATP-dependent RNA helicase A (DHX9), are not publicly available, established principles of chemical waste management provide a clear framework for its responsible disposal.[1][2] This guide offers essential information and procedural guidance to navigate this process effectively.
Understanding this compound: Key Characteristics
This compound is a small molecule inhibitor with antitumor activity, utilized in research settings to study cancers associated with DHX9.[1][2] To ensure its stability and efficacy, specific storage conditions are recommended.
| Property | Value | Source |
| Molecular Formula | C21H21F2N5O3S | MedChemExpress |
| Molecular Weight | 461.48 | MedChemExpress |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress |
Core Principles of Chemical Waste Disposal
The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its disposal, treating it as a potentially hazardous chemical. The following steps, aligned with general laboratory safety protocols, should be followed.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) should be considered hazardous chemical waste.
-
Segregation: This waste must be segregated from general laboratory trash and other waste streams (e.g., biological, radioactive).
2. Containerization and Labeling:
-
Appropriate Containers: Use chemically resistant, leak-proof containers clearly designated for hazardous waste.
-
Clear Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.
3. Institutional Procedures:
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal procedures. They will provide guidance on the proper waste streams and pickup schedules.
-
Follow Local Regulations: Adhere to all local, state, and federal regulations governing hazardous waste disposal.
Disposal Workflow
The decision-making process for the proper disposal of this compound can be visualized as follows:
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and consult with your EHS department for definitive disposal procedures for this compound and other chemical reagents.
References
Essential Safety and Operational Guide for Handling Dhx9-IN-1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dhx9-IN-1. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent ATP-dependent RNA helicase A (DHX9) inhibitor.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule inhibitor necessitates handling with a high degree of caution. The open handling of the powdered form is strongly discouraged.[1] It is essential to treat this compound as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | A fully buttoned lab coat, preferably disposable. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher, especially when handling the powder form. | To prevent inhalation of airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashes. | To provide an additional layer of facial protection. |
Operational Plan for Handling this compound
A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key stages of handling this compound in a laboratory setting.
Caption: Workflow for handling this compound from receipt to disposal.
Step-by-Step Handling Procedures
Donning and Doffing of PPE
Donning Sequence:
-
Perform hand hygiene.
-
Put on a disposable gown.
-
Put on a respirator or face mask.
-
Put on eye protection.
-
Put on gloves (double-gloving recommended).
Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the gown and the inner pair of gloves together.
-
Perform hand hygiene.
-
Remove eye protection.
-
Remove the respirator or face mask.
-
Perform hand hygiene.
Weighing and Solution Preparation
-
Engineering Controls : All handling of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a similar containment device to prevent the generation of airborne particles.[2]
-
Weighing : Use a dedicated and calibrated analytical balance within the containment area.
-
Dissolving : Prepare solutions by slowly adding the solvent to the weighed powder to minimize dust generation.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.
Solubility Data
| Solvent | Concentration |
| DMSO | 100 mg/mL (216.69 mM) |
Data sourced from MedChemExpress.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, gowns, bench paper, and any weighing papers or plasticware. Collect these materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Disposal Method : All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Incineration in a controlled environment is a common disposal method for organic chemical waste.[3]
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spills : In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS office immediately.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
